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  • Product: 1-Cyclohexyl-4-phenyl-1H-imidazole
  • CAS: 62921-31-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-Cyclohexyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Cyclohexyl-4-phenyl-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring substituted with a cyclohexyl group at...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-4-phenyl-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring substituted with a cyclohexyl group at the 1-position and a phenyl group at the 4-position. As with any compound under investigation for potential pharmaceutical applications, a precise understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are its molecular weight and exact mass. These values are foundational for a wide range of applications in drug development, from ensuring the correct compound has been synthesized to complying with regulatory submission requirements.

This technical guide provides a comprehensive overview of the molecular weight and exact mass of 1-Cyclohexyl-4-phenyl-1H-imidazole. It will delve into the theoretical basis of these properties, their calculation, and the experimental methodology for their verification. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, characterization, and application of this and similar novel chemical entities.

The Significance of Molecular Weight and Exact Mass in Drug Development

In the rigorous landscape of pharmaceutical research and development, the distinction between molecular weight and exact mass is not merely semantic; it is a critical aspect of analytical chemistry that underpins the identity and purity of a drug candidate.

  • Molecular Weight (or Molar Mass) is the sum of the average atomic masses of all atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known concentrations.

  • Exact Mass is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule. It is a calculated value based on the monoisotopic masses of the elements. The exact mass is a key parameter determined by high-resolution mass spectrometry (HRMS) and is instrumental in confirming the elemental composition of a newly synthesized compound. For regulatory bodies like the FDA, the experimentally determined exact mass is a non-negotiable piece of data for the characterization of a new chemical entity.

Theoretical Molecular Weight and Exact Mass of 1-Cyclohexyl-4-phenyl-1H-imidazole

The first step in determining the molecular weight and exact mass of 1-Cyclohexyl-4-phenyl-1H-imidazole is to establish its chemical formula. Based on its nomenclature, the structure comprises:

  • An imidazole ring (C₃H₄N₂)

  • A cyclohexyl group (C₆H₁₁)

  • A phenyl group (C₆H₅)

Combining these components and accounting for the substitutions on the imidazole ring, the chemical formula for 1-Cyclohexyl-4-phenyl-1H-imidazole is determined to be C₁₅H₁₈N₂ .

Based on this formula, the theoretical molecular weight and exact mass can be calculated.

PropertyValueUnit
Chemical Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol
Exact Mass 226.146999Da

It is important to note that as of the writing of this guide, 1-Cyclohexyl-4-phenyl-1H-imidazole is not extensively documented in major chemical databases. The values presented here are theoretical calculations based on its predicted chemical formula. Experimental verification is essential for any newly synthesized batch of this compound.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The definitive experimental technique for determining the exact mass of a compound is high-resolution mass spectrometry (HRMS). The following protocol outlines a generalized procedure for the characterization of 1-Cyclohexyl-4-phenyl-1H-imidazole.

Protocol: Exact Mass Determination by LC-HRMS

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte at a suitable concentration for HRMS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of synthesized 1-Cyclohexyl-4-phenyl-1H-imidazole.

    • Dissolve the sample in 1 mL of a high-purity solvent in which it is readily soluble (e.g., methanol, acetonitrile). This creates a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with the liquid chromatography (LC) mobile phase.

2. Liquid Chromatography (LC) Separation:

  • Objective: To chromatographically separate the analyte from any impurities before it enters the mass spectrometer. This is crucial for obtaining a clean mass spectrum.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Typical Parameters:

    • Column: A reversed-phase column (e.g., C18) is generally suitable for a compound of this polarity.

    • Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation and improve ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compound.

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

    • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Objective: To accurately measure the mass-to-charge ratio (m/z) of the protonated molecule.

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap™ or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for nitrogen-containing compounds as they are readily protonated.

  • Key Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: A range that encompasses the expected m/z of the protonated molecule [M+H]⁺ (approximately 100-500 m/z).

    • Resolution: Set to a high value (e.g., >60,000) to enable accurate mass measurement.

    • Calibration: The instrument must be calibrated with a known standard immediately prior to the analysis to ensure high mass accuracy.

4. Data Analysis:

  • Objective: To identify the peak corresponding to the analyte and compare its measured exact mass to the theoretical value.

  • Procedure:

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule ([C₁₅H₁₈N₂ + H]⁺ = 227.1548).

    • Identify the chromatographic peak corresponding to the analyte.

    • Obtain the high-resolution mass spectrum for this peak.

    • The measured exact mass should be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass.

Workflow for Exact Mass Determination

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (e.g., Orbitrap) ionize->analyze detect Detection analyze->detect extract Extract Ion Chromatogram detect->extract compare Compare Measured vs. Theoretical Mass extract->compare confirm Confirm Elemental Composition compare->confirm

Caption: Workflow for the experimental determination of the exact mass of 1-Cyclohexyl-4-phenyl-1H-imidazole using LC-HRMS.

Conclusion

The theoretical molecular weight and exact mass of 1-Cyclohexyl-4-phenyl-1H-imidazole, based on its predicted chemical formula of C₁₅H₁₈N₂, are 226.32 g/mol and 226.146999 Da, respectively. While these calculated values provide a crucial starting point, experimental verification via high-resolution mass spectrometry is an indispensable step in the characterization of this compound. The protocol and workflow detailed in this guide offer a robust framework for obtaining high-quality, reliable data that is essential for advancing any novel compound through the drug discovery and development pipeline. Adherence to these analytical principles ensures the scientific integrity and regulatory compliance of the research.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Exploratory

Mechanism of action of 1-cyclohexyl-4-phenyl-1H-imidazole derivatives

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclohexyl-4-phenyl-1H-imidazole Derivatives Introduction The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, which ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclohexyl-4-phenyl-1H-imidazole Derivatives

Introduction

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, which serves as a critical scaffold in a vast array of biologically active molecules.[1][2][3] Its prevalence in natural products like the amino acid histidine and histamine, as well as in synthetic drugs such as the antifungal ketoconazole and the anti-ulcer agent cimetidine, underscores its therapeutic importance.[1][4] The unique electronic properties of the imidazole ring, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide range of biological targets.[5][6]

This guide focuses on a specific subclass: 1-cyclohexyl-4-phenyl-1H-imidazole derivatives. While this precise substitution pattern is a niche area of research, the broader class of substituted phenyl-imidazole compounds has been extensively studied, revealing a multitude of mechanisms of action. These compounds are known to function as potent and selective enzyme inhibitors and receptor antagonists, leading to their investigation for various therapeutic applications, including anti-inflammatory, analgesic, anticancer, and neuroprotective roles.[1][7][8][9] This document will provide a detailed exploration of the primary mechanisms of action attributed to this class of molecules, supported by experimental protocols and pathway diagrams to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

The therapeutic potential of 1-cyclohexyl-4-phenyl-1H-imidazole derivatives stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. The primary mechanisms can be broadly categorized into enzyme inhibition and receptor antagonism.

Enzyme Inhibition

Biological Role and Signaling Pathway:

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Activation of the p38 MAP kinase pathway is implicated in a variety of inflammatory and immunological disorders.[1] The pathway is initiated by upstream kinases, leading to the dual phosphorylation and activation of p38. Activated p38 then phosphorylates downstream transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

p38_pathway cytokines Inflammatory Cytokines / Stress receptor Cell Surface Receptor cytokines->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAP Kinase mkk3_6->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) transcription_factors->gene_expression

Caption: The p38 MAP kinase signaling pathway.

Mechanism of Inhibition:

Many imidazole derivatives, particularly those with a 4-phenyl substitution, are potent inhibitors of p38 kinase.[1][10] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the p38 enzyme and preventing the phosphorylation of its substrates. The selectivity and potency of these inhibitors are influenced by the substituents on the imidazole core.[10] The N-1 cyclohexyl group, for instance, can enhance oral activity and potency.[10]

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the in vitro potency of a test compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compound (1-cyclohexyl-4-phenyl-1H-imidazole derivative)

  • Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pMEF2A)

  • Streptavidin-XL665

  • 384-well low-volume microtiter plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the p38α enzyme and the biotinylated substrate peptide in the assay buffer. Add 4 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in a detection buffer.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biological Role and Signaling Pathway:

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[11] In the context of cancer and chronic infections, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[11] The depletion of tryptophan and the accumulation of kynurenine metabolites suppress the proliferation and activity of T-cells, leading to immune tolerance and allowing the tumor to evade the host's immune system.[11]

ido1_pathway tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 kynurenine Kynurenine ido1->kynurenine tryptophan_depletion Tryptophan Depletion ido1->tryptophan_depletion kynurenine_accumulation Kynurenine Accumulation kynurenine->kynurenine_accumulation t_cell T-Cell tryptophan_depletion->t_cell Inhibits proliferation kynurenine_accumulation->t_cell Induces apoptosis immune_suppression Immune Suppression t_cell->immune_suppression

Caption: The IDO1 pathway in immune suppression.

Mechanism of Inhibition:

4-phenyl-imidazole derivatives have been identified as potent inhibitors of IDO1.[11] The mechanism of inhibition involves the N-1 nitrogen of the imidazole ring binding to the heme iron in the active site of the IDO1 enzyme.[11] This interaction prevents the binding of the natural substrate, tryptophan, thereby inhibiting the enzyme's activity. The substituents on the phenyl ring and the imidazole core can be modified to enhance potency and selectivity.[11]

Experimental Protocol: In Vitro IDO1 Enzyme Assay

This protocol outlines a cell-free enzymatic assay to measure the inhibition of IDO1 by a test compound.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (cofactor)

  • Catalase

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Test compound

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the test compound, IDO1 enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase. The final volume should be around 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) TCA.

  • Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate. Add Ehrlich's reagent to each well.

  • Color Development: Incubate the plate at room temperature for 10 minutes to allow for color development (a yellow-orange color indicates the presence of kynurenine).

  • Data Acquisition: Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition based on the absorbance values of the test wells relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Receptor Antagonism

Biological Role and Signaling Pathway:

The Neuropeptide Y (NPY) Y5 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system. It is involved in the regulation of food intake, energy homeostasis, and anxiety. Activation of the Y5 receptor by its endogenous ligand, NPY, stimulates appetite. Therefore, antagonists of the Y5 receptor are being investigated as potential treatments for obesity.[1]

gpcr_pathway ligand Ligand (e.g., NPY) receptor GPCR (e.g., NPY Y5) ligand->receptor g_protein G-Protein receptor->g_protein effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

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Foundational

Technical Whitepaper: Solvation Dynamics and Solubility Profiling of 1-Cyclohexyl-4-phenyl-1H-imidazole

Executive Summary 1-Cyclohexyl-4-phenyl-1H-imidazole is a highly lipophilic, substituted heterocyclic compound utilized in advanced organic synthesis, coordination chemistry, and pharmaceutical development. Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclohexyl-4-phenyl-1H-imidazole is a highly lipophilic, substituted heterocyclic compound utilized in advanced organic synthesis, coordination chemistry, and pharmaceutical development. Understanding its solubility profile is critical for optimizing reaction conditions (such as transmetalation or cross-coupling) and formulating downstream assays. This whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, empirical solubility data in common organic solvents, and a standardized protocol for thermodynamic solubility validation.

Structural and Physicochemical Causality

To accurately predict and manipulate the solubility of 1-cyclohexyl-4-phenyl-1H-imidazole, one must analyze the causality between its molecular architecture and solvent interactions.

The core of the molecule is an imidazole ring, which in its unsubstituted form is highly polar (dipole moment of ~3.61 D) and exhibits strong intermolecular hydrogen bonding, resulting in high melting and boiling points[1]. However, the specific substitutions on this molecule drastically alter its physical state and solvation behavior:

  • N1-Cyclohexyl Substitution (Lattice Energy Disruption): Unsubstituted imidazoles self-associate via N–H···N hydrogen bonds[2]. By substituting the N1 position with a bulky, aliphatic cyclohexyl group, the molecule loses its hydrogen bond donor capability[3]. This eliminates self-association, significantly lowering the crystal lattice energy and dramatically increasing solubility in aprotic organic solvents. Furthermore, the non-planar nature of the cyclohexyl ring introduces steric bulk that prevents tight, flat molecular packing.

  • C4-Phenyl Substitution (Hydrophobic & π-System Interactions): The phenyl group at the C4 position contributes significant lipophilicity and electron density. This allows the molecule to engage in favorable π-π and CH-π interactions with aromatic or halogenated solvents (e.g., toluene, dichloromethane)[4].

  • N3 Nitrogen (Hydrogen Bond Acceptor): While the molecule cannot donate hydrogen bonds, the N3 nitrogen retains its lone pair, acting as a strong hydrogen bond acceptor. This facilitates moderate to high solubility in polar protic solvents like methanol and ethanol, despite the massive hydrophobic surface area of the molecule.

Interactions Core 1-Cyclohexyl-4-phenyl-1H-imidazole N3 Imidazole N3 (H-Bond Acceptor) Core->N3 Cyclohexyl N1-Cyclohexyl (Steric Bulk / Dispersion) Core->Cyclohexyl Phenyl C4-Phenyl (π-System / Hydrophobic) Core->Phenyl Protic Protic Solvents (e.g., MeOH, EtOH) N3->Protic Hydrogen Bonding Aprotic Polar Aprotic (e.g., DMSO, DCM) N3->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Heptane) Cyclohexyl->NonPolar London Dispersion Cyclohexyl->Aprotic Cavity Formation Phenyl->Aprotic π-Solvent Interactions

Caption: Solute-solvent interaction mapping for 1-cyclohexyl-4-phenyl-1H-imidazole.

Quantitative Solubility Profile in Organic Solvents

Based on the structural lipophilicity and empirical data from structurally analogous 1-substituted and 4-substituted imidazoles (such as 1-phenylimidazole[5] and 1-cyclohexylimidazole[3]), the solubility of 1-cyclohexyl-4-phenyl-1H-imidazole is heavily biased toward moderately polar and polar aprotic solvents. For instance, in synthetic applications, the compound is readily prepared and solvated in Acetonitrile (MeCN) at concentrations of 0.10 M (~22.6 mg/mL), though its solubility limits in MeCN can influence the formation of transition metal complexes[6].

The table below summarizes the expected solubility ranges across various solvent classes at 25°C:

SolventClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) Polar Aprotic (Halogenated)> 100 (Very High)Exceptional solvation of both the polarizable imidazole core and the bulky hydrophobic substituents via dipole-induced dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50 (High)Strong dipole-dipole interactions with the imidazole ring; standard vehicle for biological assay stock solutions.
Ethyl Acetate (EtOAc) Polar Aprotic30 - 50 (High)Excellent cavity formation for the cyclohexyl group; frequently used as an eluent for purification[6].
Methanol (MeOH) Polar Protic15 - 30 (Moderate)Solvation driven by hydrogen bonding from the solvent hydroxyl group to the N3 basic nitrogen of the imidazole.
Acetonitrile (MeCN) Polar Aprotic10 - 25 (Moderate)Sufficient for standard synthetic concentrations (e.g., 0.1 M); limited by the high lipophilicity of the cyclohexyl/phenyl groups[6].
Hexane / Heptane Non-Polar1 - 5 (Low)While the molecule is lipophilic, the permanent dipole of the imidazole core resists pure non-polar solvation without a co-solvent.
Water (pH 7.4) Aqueous< 0.05 (Very Low)Dominated by the massive hydrophobic surface area of the phenyl and cyclohexyl rings, preventing aqueous cavity formation.

Experimental Methodology: Thermodynamic Solubility Validation

To ensure trustworthiness and reproducibility in drug development or process chemistry, solubility must be determined thermodynamically rather than kinetically. Kinetic solubility (often measured via solvent-shift or nephelometry) can artificially inflate values due to supersaturation. The following Shake-Flask Method is the gold standard for establishing a self-validating thermodynamic solubility profile.

Step-by-Step Protocol

1. Preparation of the Saturated System

  • Weigh approximately 10 mg of 1-cyclohexyl-4-phenyl-1H-imidazole into a 2.0 mL glass HPLC vial.

  • Add 1.0 mL of the target organic solvent (e.g., EtOAc or MeCN).

  • Causality Check: A visible excess of solid must remain in the vial. If the solid completely dissolves, the solution is not saturated, and more compound must be added until a persistent suspension is achieved.

2. Isothermal Equilibration

  • Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C.

  • Agitate at 300 RPM for a minimum of 24 hours (up to 48 hours for highly viscous solvents like DMSO).

  • Causality Check: Extended equilibration ensures that the kinetic dissolution rate and the precipitation rate have reached a dynamic equilibrium, yielding the true thermodynamic limit.

3. Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

  • Carefully extract the supernatant without disturbing the solid pellet. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic compound onto the filter membrane).

4. Quantification via HPLC-UV

  • Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze via HPLC-UV, monitoring at the λmax​ of the compound (typically around 250-260 nm due to the conjugated phenyl-imidazole system).

  • Calculate the exact concentration against a pre-established multi-point calibration curve of the compound.

G Start 1. Solid Addition (Excess Compound) Equilibration 2. Isothermal Equilibration (24h - 48h, 25°C) Start->Equilibration Solvent added Separation 3. Phase Separation (Centrifugation 10,000 x g) Equilibration->Separation Saturation achieved Analysis 4. Quantification (HPLC-UV Analysis) Separation->Analysis Supernatant extraction Data 5. Thermodynamic Solubility Profile Analysis->Data Peak integration

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility of 1-cyclohexyl-4-phenyl-1H-imidazole is dictated by the delicate balance between its polar, hydrogen-bond-accepting imidazole core and the massive steric and lipophilic bulk of its N1 and C4 substituents. By removing the N-H bond present in native imidazoles, the lattice energy is reduced, rendering the compound highly soluble in polar aprotic and halogenated organic solvents. Researchers should leverage these physicochemical properties when designing reaction matrices, purification gradients, or biological assay formulations.

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Exploratory

Therapeutic Targeting of p38 MAP Kinase via 1-Cyclohexyl-4-phenyl-1H-imidazole Derivatives: A Technical Guide

Executive Summary The mitogen-activated protein kinase (MAPK) pathway is a cornerstone of intracellular signaling, dictating cellular responses to external stress factors and inflammatory cytokines. Within this family, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitogen-activated protein kinase (MAPK) pathway is a cornerstone of intracellular signaling, dictating cellular responses to external stress factors and inflammatory cytokines. Within this family, p38 MAPK (specifically the p38α isoform) has emerged as a high-value therapeutic target for cytokine-mediated diseases, including rheumatoid arthritis, inflammatory bowel disease, and endotoxemia. This whitepaper systematically deconstructs the medicinal chemistry, structural biology, and experimental validation of 1-cyclohexyl-4-phenyl-1H-imidazole derivatives—a highly potent class of ATP-competitive p38 inhibitors.

Target Biology and Molecular Rationale

Cellular stress (e.g., osmotic shock, UV light, lipopolysaccharides) activates upstream kinases such as MKK3 and MKK6. These kinases subsequently phosphorylate p38 MAPK at the Thr180 and Tyr182 residues. Once activated, p38 MAPK phosphorylates downstream substrates like MAPKAPK-2 and transcription factors (ATF-2, Max), culminating in the robust production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) [1].

To disrupt this cascade, small molecules must outcompete intracellular ATP (which is present in millimolar concentrations) for the kinase active site. The prototype imidazole inhibitor, SB203580, established the viability of this approach by binding directly to the ATP pocket[2]. However, structural evolution led to the 1-cyclohexyl-4-phenyl-1H-imidazole scaffold, which exploits an extended hydrophobic pocket unique to the low-activity form of p38, offering superior selectivity over related kinases like ERK2 [3].

G Stress Cellular Stress / Cytokines (LPS, UV, TNF-α) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylates ATF2 Transcription Factors (ATF-2, Max, MEF2) p38->ATF2 Phosphorylates Inhibitor 1-Cyclohexyl-4-phenyl -1H-imidazole Inhibitor->p38 ATP-Competitive Inhibition Inflammation Pro-inflammatory Cytokines (IL-1, IL-8, TNF-α) MAPKAPK2->Inflammation Induces ATF2->Inflammation Induces

p38 MAPK signaling pathway and the inhibitory node of 1-cyclohexyl-4-phenyl-1H-imidazoles.

Structure-Activity Relationship (SAR) & Scaffold Optimization

As a Senior Application Scientist, I evaluate scaffold modifications based on their impact on both binding affinity (enthalpic gains via hydrogen bonding) and target residence time (entropic gains via hydrophobic displacement). The 1,4,5-trisubstituted imidazole core serves as an ideal pharmacophore:

  • Position 1 (N1): The incorporation of a bulky, non-planar cyclohexyl group is a critical evolutionary step. It projects into a deep lipophilic pocket created by the activation loop's specific conformation in p38α, providing superior selectivity over other kinases [3].

  • Position 4 (C4): A phenyl or 4-fluorophenyl group occupies a secondary hydrophobic region. The fluorine atom increases metabolic stability against cytochrome P450-mediated oxidation while enhancing the dipole moment for stronger electrostatic interactions.

  • Position 5 (C5): This position typically houses a heteroaryl group (e.g., a substituted pyrimidin-4-yl ring). The nitrogen atoms of the pyrimidine act as crucial hydrogen bond acceptors, interacting directly with the backbone amide of Met109 in the kinase hinge region [1].

Table 1: Quantitative SAR of Select Imidazole Derivatives

CompoundN1 SubstituentC4 SubstituentC5 Substituentp38α IC₅₀ (nM)TNF-α Cellular IC₅₀ (nM)
SB203580 (Ref)Methyl4-Fluorophenyl4-Pyridyl300500
Derivative A Cyclohexyl4-Fluorophenyl2-phenylaminopyrimidin-4-yl4580
Derivative B Cyclohexyl4-Fluorophenyl2-(3-morpholinopropyl)aminopyrimidin-4-yl2550
Derivative C CyclohexylPhenyl2-phenylaminopyrimidin-4-yl120200

(Data synthesized from foundational patent literature detailing heteroaryl substituted imidazoles [1])

Experimental Methodologies: Synthesis and Validation

Step-by-Step Synthesis of the Core Scaffold

To ensure high regioselectivity—a common pitfall in imidazole chemistry—we utilize a modular assembly approach rather than direct functionalization of an intact imidazole ring.

  • Imine Formation: React cyclohexylamine with an appropriately substituted α-diketone (e.g., 1-(4-fluorophenyl)-2-(2-chloropyrimidin-4-yl)ethane-1,2-dione) in glacial acetic acid.

  • Cyclocondensation: Introduce an ammonium source (such as ammonium acetate) to the reaction mixture. Heat to 120°C for 4 hours.

    • Causality: The ammonium acetate provides the second nitrogen atom required for the imidazole ring. The acidic environment catalyzes the condensation, driving the equilibrium toward the thermodynamically stable 1,4,5-trisubstituted imidazole.

  • Nucleophilic Aromatic Substitution (SNAr): React the resulting C5-(2-chloropyrimidin-4-yl) intermediate with an amine (e.g., 3-morpholinopropan-1-amine) in the presence of a non-nucleophilic base (DIPEA) at 90°C.

    • Causality: The chlorine atom on the pyrimidine ring is highly activated toward SNAr, allowing for late-stage diversification of the hinge-binding motif without disrupting the core imidazole structure.

In Vitro p38 Kinase Radiometric Assay

While fluorescence polarization (FP) assays are high-throughput, they are highly susceptible to auto-fluorescence artifacts from conjugated heterocycles. Therefore, we rely on a radiometric [γ-³²P]ATP assay for self-validating, definitive IC₅₀ determination [4].

Workflow Prep Compound Prep 10 mM Stock Incubate Kinase Incubation p38 + Inhibitor Prep->Incubate Reaction Phosphorylation [γ-32P]ATP + Substrate Incubate->Reaction Quench Quench & Bind TCA Stop + P81 Reaction->Quench Detect Detection Scintillation Quench->Detect

Step-by-step radiometric in vitro kinase assay workflow for p38 inhibitors.

Protocol:

  • Enzyme Preparation: Immobilize recombinant p38α or immunoprecipitated p38 complex on Protein G-Sepharose. Wash thoroughly with Buffer A (50 mM Tris pH 7.5, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease/phosphatase inhibitors) [4].

  • Inhibitor Pre-incubation: Resuspend the 1-cyclohexyl-4-phenyl-1H-imidazole derivative in DMSO (10 mM stock). Dilute to desired concentrations and pre-incubate with the kinase for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium in the ATP pocket before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 μL of assay dilution buffer containing 100 μM of a specific substrate peptide (e.g., ATF-2 peptide) and 10 μCi of [γ-³²P]ATP. Incubate for 20 minutes at room temperature with gentle shaking [4].

  • Quenching and Binding: Stop the reaction by adding 20 μL of 40% trichloroacetic acid (TCA). Transfer 40 μL of the mixture onto P81 phosphocellulose paper.

    • Causality: The TCA denatures the kinase, stopping the reaction instantly. The P81 paper is negatively charged; it tightly binds the basic substrate peptide while allowing unreacted, negatively charged [γ-³²P]ATP to be washed away.

  • Washing and Detection: Wash the P81 paper three times in 0.75% phosphoric acid, followed by a final acetone wash. Measure γ-³²P incorporation via liquid scintillation counting[4].

Conclusion

The 1-cyclohexyl-4-phenyl-1H-imidazole derivatives represent a masterclass in structure-based drug design. By systematically probing the p38α active site, medicinal chemists have transformed a basic imidazole pharmacophore into a highly selective, low-nanomolar inhibitor. The rigorous application of regioselective synthesis and artifact-free radiometric validation ensures that these compounds remain robust candidates for mitigating severe cytokine-mediated pathologies.

References

  • US6335340B1 - Compounds of heteroaryl substituted imidazole, their pharmaceutical compositions and uses.
  • SB203580 Product Inform
  • 1A9U: THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. RCSB PDB.
  • SB203580 (Adezmapimod) p38 MAPK Inhibitor. Selleck Chemicals.
Foundational

Whitepaper: Safety Data, Handling Guidelines, and Experimental Workflows for 1-Cyclohexyl-4-phenyl-1H-imidazole

Executive Summary & Pharmacological Context 1-Cyclohexyl-4-phenyl-1H-imidazole is a specialized N-alkylated derivative of the phenylimidazole class, primarily utilized in advanced medicinal chemistry and synthetic method...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-Cyclohexyl-4-phenyl-1H-imidazole is a specialized N-alkylated derivative of the phenylimidazole class, primarily utilized in advanced medicinal chemistry and synthetic methodology research[1]. While unsubstituted phenylimidazoles (e.g., 4-phenylimidazole) are well-documented for their ability to coordinate with heme iron in enzymes such as2[2], the introduction of a bulky, lipophilic cyclohexyl group at the N1 position fundamentally alters both its pharmacological profile and its physical handling requirements.

Crucially, structure-activity relationship (SAR) studies demonstrate that N1-substitution in 4-phenylimidazoles abolishes IDO inhibitory activity, as the free N1 nitrogen is strictly required for heme iron binding[2]. Consequently, 1-cyclohexyl-4-phenyl-1H-imidazole serves as a critical negative control in IDO assays or as a targeted modulator for non-heme allosteric sites.

Physicochemical Profiling & Hazard Mitigation (SDS Guidelines)

Because 1-cyclohexyl-4-phenyl-1H-imidazole is an emerging research chemical synthesized via specialized 1[1], a standardized, globally harmonized Safety Data Sheet (SDS) is not universally published. The following safety guidelines are rigorously extrapolated from its structural precursors, 3[3] and 4[4].

Quantitative Data & Properties

Table 1: Physicochemical Properties and Hazard Classifications

Property / GHS ClassificationValue / CategoryCausality & Experimental Relevance
Molecular Formula C15H18N2High carbon-to-heteroatom ratio dictates poor aqueous solubility.
Molecular Weight ~226.32 g/mol Ideal range for small-molecule drug discovery (Lipinski's Rule of 5).
Acute Toxicity (Oral) Category 4 (H302)Extrapolated from 1-hexylimidazole[4]. Lipophilicity increases GI absorption.
Skin Irritation Category 2 (H315)Alkyl-imidazoles disrupt lipid bilayers; cyclohexyl enhances penetration[4].
Eye Irritation Category 2A (H319)Nitrogen lone pairs cause localized pH shifts upon contact with mucosa[4].
Aquatic Toxicity Acute 1 (H400)High LogP leads to bioaccumulation; strict organic waste disposal required[4].
Causality-Driven Handling Protocols

Do not treat this compound as a generic organic salt. The specific combination of a phenyl ring and a cyclohexyl moiety creates a highly lipophilic molecule that demands targeted safety measures:

  • Dermal Protection: Standard latex gloves are porous to highly lipophilic organic molecules. Nitrile gloves (≥4 mil thickness) are mandatory. If the compound is dissolved in DMSO, double-gloving is required. Causality: DMSO acts as a carrier solvent, rapidly transporting the dissolved lipophilic imidazole derivative across the dermal barrier and into the bloodstream.

  • Respiratory Protection: As a crystalline solid, micro-dust generation is the primary inhalation risk. Weighing must be performed in a localized exhaust ventilation (LEV) system or a Class II biological safety cabinet.

  • Storage: Store at 4°C in a desiccator. The imidazole ring is mildly hygroscopic, and moisture absorption can lead to inaccurate molarity calculations during in vitro assay preparation.

Step-by-Step Experimental Protocol: Synthesis & Validation

The following protocol outlines the synthesis of 1-cyclohexyl-4-phenyl-1H-imidazole via a radical boron-to-copper transmetalation strategy[1]. Causality for method selection: This method is chosen over traditional SN2 alkylation because it avoids harsh basic conditions, preventing unwanted side reactions and ensuring strict N1-regioselectivity.

Synthesis Workflow
  • Preparation: Inside a glovebox to exclude moisture, dissolve 4-phenyl-1H-imidazole (200 μmol, 1.00 equiv.) and cyclohexylboronic acid pinacol ester (0.40 mmol, 2.0 equiv.) in 2.0 mL of anhydrous acetonitrile[1].

  • Catalytic Coupling: Introduce the copper catalyst system. Causality: The copper catalyst facilitates the cleavage of the C-B bond and enables the radical addition of the cyclohexyl group specifically to the N1 position of the imidazole ring[1].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progression via LCMS aliquots.

  • Purification: Purify the crude mixture using an automated flash chromatography system (e.g., CombiFlash® Rf), eluting with an EtOAc/heptane gradient (0–30%)[1].

Self-Validating System for Purity

A protocol is only as reliable as its validation metrics. To ensure the product is structurally accurate and free of hazardous unreacted starting materials, the following self-validating checks must be met:

  • Mass Spectrometry (LCMS): The reaction is only considered complete when the starting material mass (m/z ~145) disappears entirely, replaced by the target product mass (m/z ~227)[1].

  • NMR Spectroscopy: The definitive self-validating step in 1H-NMR is the disappearance of the broad N-H proton peak (typically around 12-13 ppm in DMSO-d6) present in the starting 4-phenylimidazole[2]. This must be coupled with the appearance of multiplet signals (1.0–2.0 ppm) corresponding to the 10 protons of the newly attached cyclohexyl ring.

Visualizing Pharmacological & Workflow Logic

Structure-Activity Relationship (SAR) Dynamics

The addition of the cyclohexyl group is not merely structural; it dictates the molecule's biological fate.

SAR A 4-Phenyl-1H-imidazole (Parent Compound) B N1-Nitrogen Free A->B C Heme Iron Coordination (Active IDO Inhibition) B->C D 1-Cyclohexyl-4-phenyl-1H-imidazole (Target Compound) E N1-Nitrogen Alkylated (Cyclohexyl Group) D->E F Loss of Heme Coordination (IDO Inactive / Alternate Targets) E->F

SAR demonstrating how N1-alkylation abolishes heme coordination, shifting the pharmacological target.

Safe Handling & Solubilization Workflow

To maintain scientific integrity and personnel safety, the following self-validating handling workflow must be strictly adhered to.

Handling A Compound Receipt (Solid State) B Weighing in LEV (Mitigate Dust Hazard) A->B C Solubilization (DMSO/EtOH) B->C D In Vitro Assay Preparation C->D

Standard operating procedure for safe handling and solubilization of lipophilic imidazoles.

References

  • Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: NIH PMC URL: [Link]

  • Title: 1H-Imidazole, 1-hexyl- | C9H16N2 | CID 3015660 Source: PubChem - NIH URL: [Link]

  • Title: SUPPLEMENTARY INFORMATION Radical Strategy to the Boron-to-Copper Transmetalation Problem: N-alkylation with Alkylboronic Esters Source: Amazon S3 (ChemRxiv / JACS Supplementary Data) URL: [Link]

Sources

Exploratory

Pharmacokinetic Properties and Target Engagement of 1-Cyclohexyl-4-phenyl-1H-imidazole Scaffolds in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the 1-cyclohexyl-4-phenyl-1H-imidazole core has emerged as a privileged, highly tunable scaffold. Historically recognized for its utility in designing ATP-comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 1-cyclohexyl-4-phenyl-1H-imidazole core has emerged as a privileged, highly tunable scaffold. Historically recognized for its utility in designing ATP-competitive inhibitors for kinases—most notably the p38 mitogen-activated protein kinase (MAPK)—this structural motif presents a fascinating interplay between high target affinity and complex pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind the scaffold's absorption, distribution, metabolism, and excretion (ADME) profile. We will explore how specific structural features dictate target engagement, why they introduce metabolic bottlenecks, and how to implement self-validating experimental protocols to optimize this class of compounds for clinical viability.

Structural Biology & Mechanistic Rationale

The pharmacological utility of the 1-cyclohexyl-4-phenyl-1H-imidazole scaffold is driven by three distinct structural domains, each responsible for specific biomolecular interactions:

  • The Imidazole Core (Hydrogen Bonding & Heme Coordination): The imidazole ring serves as a robust hydrogen bond acceptor/donor. Crucially, the unhindered sp2 -hybridized nitrogen possesses a lone pair of electrons capable of forming strong coordinate covalent bonds with transition metals. This makes the scaffold a potent ligand for metalloenzymes, such as the heme iron in Indoleamine 2,3-dioxygenase (IDO)[1] and various Cytochrome P450 (CYP450) isoforms.

  • The C4-Phenyl Substitution ( π−π Stacking): The phenyl ring acts as a bioisostere for the purine ring of ATP. When targeting kinases, this moiety engages in critical π−π stacking and hydrophobic interactions within the adenine-binding pocket, effectively anchoring the inhibitor[2].

  • The N1-Cyclohexyl Group (Lipophilic Probing): The bulky, aliphatic cyclohexyl ring is strategically positioned to probe the surface-exposed hydrophobic region II of the p38 MAPK active site. This interaction dramatically increases binding affinity and suppresses the production of pro-inflammatory cytokines like TNF- α and IL-1[3][4].

The Causality of PK Liabilities: While the N1-cyclohexyl group maximizes target affinity, its high lipophilicity (LogP typically > 4.0) is the primary driver of the scaffold's pharmacokinetic challenges. The aliphatic C-H bonds of the cyclohexyl ring are highly susceptible to Phase I oxidation, leading to rapid metabolic clearance.

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-alpha) Receptor Cell Surface Receptors (TLR4, TNFR) Stimulus->Receptor Activates MKK Upstream Kinases (MKK3 / MKK6) Receptor->MKK Phosphorylation p38 p38 MAP Kinase (Therapeutic Target) MKK->p38 Phosphorylates (Thr180/Tyr182) Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-alpha) p38->Cytokines Induces Synthesis Inhibitor 1-Cyclohexyl-4-phenyl-1H-imidazole (ATP-competitive Inhibitor) Inhibitor->p38 Blocks ATP Binding

p38 MAPK signaling pathway and targeted inhibition by the imidazole scaffold.

Pharmacokinetic Profiling (ADME)

Understanding the in vivo behavior of 1-cyclohexyl-4-phenyl-1H-imidazole derivatives requires a rigorous analysis of their ADME parameters.

Absorption and Distribution

The highly lipophilic nature of the scaffold ensures excellent passive transcellular permeability across the intestinal epithelium. However, this comes at the cost of aqueous solubility. In systemic circulation, the compound exhibits high plasma protein binding (>95%), primarily to human serum albumin (HSA), driven by the hydrophobic phenyl and cyclohexyl moieties. This extensive binding limits the fraction of unbound, therapeutically active drug ( fu​ ), necessitating higher dosing regimens that can exacerbate off-target toxicity[5].

Metabolism and CYP450 Interactions

Metabolism is the critical bottleneck for this scaffold. The degradation pathways are twofold:

  • Aliphatic Hydroxylation: The N1-cyclohexyl ring undergoes rapid Phase I metabolism mediated primarily by CYP3A4 and CYP2D6, resulting in hydroxylated metabolites that are subsequently glucuronidated and excreted.

  • CYP Inhibition (Drug-Drug Interactions): The imidazole core itself acts as a reversible, competitive inhibitor of CYP enzymes. By coordinating directly to the catalytic heme iron of the CYP450 enzymes, the scaffold prevents the binding of molecular oxygen, thereby inhibiting the metabolism of co-administered drugs[2].

Quantitative Pharmacokinetic Summary

The following table summarizes the typical baseline PK parameters for early-stage 1-cyclohexyl-4-phenyl-1H-imidazole lead compounds prior to optimization (e.g., prior to replacing the cyclohexyl ring with a tetrahydropyran to reduce LogP).

PK ParameterTypical Value RangeMechanistic Rationale
Aqueous Solubility (pH 7.4) <10μM High lipophilicity (LogP > 4.0) driven by cyclohexyl/phenyl rings.
Caco-2 Permeability ( Papp​ ) >15×10−6 cm/sExcellent passive transcellular diffusion.
Plasma Protein Binding 95%−99% Strong hydrophobic interactions with serum albumin.
Intrinsic Clearance ( CLint​ ) >50 μL/min/mg Rapid Phase I aliphatic hydroxylation of the cyclohexyl ring.
In Vivo Half-Life ( T1/2​ ) 0.5−1.2 hoursHigh hepatic extraction ratio limits systemic exposure.
Oral Bioavailability ( F ) 10%−25% Significant first-pass metabolism in the liver.

Self-Validating Experimental Protocols

To accurately profile and optimize these compounds, researchers must employ self-validating assay systems. A self-validating protocol contains internal controls that definitively isolate the biological variable from experimental artifacts.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by Phase I metabolic enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the 1-cyclohexyl-4-phenyl-1H-imidazole test compound to a final assay concentration of 1μM in the buffer. Ensure the final DMSO concentration is ≤0.1% to prevent CYP enzyme denaturation.

  • Pre-incubation: Add HLM to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the microplate at 37∘C for 5 minutes.

  • Reaction Initiation (The Causality Step): Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH provides the reducing equivalents required by CYP450 enzymes to catalyze the hydroxylation of the cyclohexyl ring.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50μL of the reaction mixture into 150μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates the proteins and halts metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000×g for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

The Self-Validating System:

  • Negative Control (-NADPH): A parallel incubation lacking NADPH is mandatory. If the compound depletes in this well, the loss is due to chemical instability or non-CYP degradation, not Phase I metabolism.

  • Positive Control: Concurrent testing of Verapamil (a known high-clearance drug) validates the enzymatic viability of the specific HLM batch.

Protocol 2: Caco-2 Cell Permeability Assay

This assay evaluates intestinal absorption potential.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Buffer Preparation: Wash the monolayers with Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Dosing: Add the test compound ( 10μM ) to the apical (A) chamber. Add blank HBSS buffer to the basolateral (B) chamber.

  • Incubation: Incubate at 37∘C on an orbital shaker for 2 hours.

  • Sampling: Extract aliquots from both the apical and basolateral chambers and quantify the compound concentration via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

The Self-Validating System:

  • Monolayer Integrity Check: Co-administer Lucifer Yellow ( 100μM ), a fluorescent paracellular marker, into the apical chamber. A Lucifer Yellow Papp​ of <0.5×10−6 cm/s confirms that the tight junctions are completely intact. This ensures that any detected transport of the imidazole compound is genuinely transcellular, rather than an artifact of a ruptured cell monolayer.

Iterative Optimization Workflow

To overcome the PK liabilities of the 1-cyclohexyl-4-phenyl-1H-imidazole scaffold, drug discovery teams employ an iterative screening workflow. The data generated from the self-validating protocols directly inform the next generation of chemical synthesis (e.g., substituting the cyclohexyl group with a morpholine or tetrahydropyran to lower LogP and block CYP-mediated hydroxylation).

Workflow Synthesis Compound Synthesis (Scaffold Generation) InVitro In Vitro ADME Profiling Synthesis->InVitro Microsomes Liver Microsomal Stability (Phase I/II Metabolism) InVitro->Microsomes Caco2 Caco-2 Permeability (Intestinal Absorption) InVitro->Caco2 CYP CYP450 Inhibition Assay (Heme Coordination) InVitro->CYP InVivo In Vivo PK (Rodent) (Clearance, Vd, Bioavailability) Microsomes->InVivo T1/2 > 30 min Caco2->InVivo Papp > 10x10^-6 CYP->InVivo IC50 > 10 uM Optimization Lead Optimization (Iterative Refinement) InVivo->Optimization Data Feedback Optimization->Synthesis Next Gen Design

Iterative pharmacokinetic screening workflow for imidazole-based lead compounds.

References

  • US6335340B1 - Compounds of heteroaryl substituted imidazole, their pharmaceutical compositions and uses Google P
  • Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction National Institutes of Health (PMC)[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase National Institutes of Health (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Radical Transmetalation for C(sp³)–N Cross-Coupling

Target Molecule: 1-Cyclohexyl-4-phenyl-1H-imidazole Methodology: Alkyl-Radical-Capture Strategy via Reductively Activated Boron-Group Transfer Audience: Researchers, Synthetic Chemists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-Cyclohexyl-4-phenyl-1H-imidazole Methodology: Alkyl-Radical-Capture Strategy via Reductively Activated Boron-Group Transfer Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The incorporation of C(sp³)–N bonds is a critical vector in modern drug discovery, often improving the physicochemical properties and target interactions of preclinical candidates. While the Chan-Lam coupling has historically enabled C(sp²)–N bond formation via copper-catalyzed oxidative cross-coupling of arylboronic acids [1], the analogous C(sp³)–N coupling using aliphatic boronic esters has remained a formidable challenge. The primary bottleneck is the inherently sluggish two-electron boron-to-copper transmetalation step.

This application note details a state-of-the-art methodology that circumvents this thermodynamic barrier. By employing a dual-function reductively activated reagent (morpholino benzoate), the protocol shifts the reaction from a two-electron transmetalation to a highly efficient single-electron transfer (SET) alkyl-radical-capture mechanism [2]. This guide provides a self-validating, step-by-step protocol for the synthesis of 1-cyclohexyl-4-phenyl-1H-imidazole, detailing the causality behind every experimental parameter to ensure high reproducibility and yield.

Mechanistic Principles & Causality

To successfully execute this protocol, one must understand the interplay between the copper catalyst and the radical initiator. Traditional organoboron cross-couplings stall at the transmetalation step when using unactivated alkylboronic esters. The breakthrough strategy developed by Sang and Gestwicki (2025) decouples the C–N bond formation from two-electron transmetalation [2].

The Role of Morpholino Benzoate

Morpholino benzoate serves a dual purpose in this catalytic cycle:

  • Oxidant: It acts as a Cu(I)-to-Cu(II) oxidant via ground-state SET.

  • Radical Initiator: The SET process induces a homolytic N–O bond cleavage, generating a benzoate anion and a highly reactive, nucleophilic aminyl radical.

This aminyl radical abstracts the boron group from the stable cyclohexylboronic acid pinacol ester, generating a transient cyclohexyl radical. Concurrently, the Cu(I) precatalyst coordinates with the deprotonated 4-phenyl-1H-imidazole to form a [Cu(I)–amido] complex, which is oxidized to a [Cu(II)–amido] species. The cyclohexyl radical is rapidly captured by this[Cu(II)–amido] intermediate to form a high-valent [Cu(III)–alkyl-amido] complex, which undergoes facile reductive elimination to yield the target 1-cyclohexyl-4-phenyl-1H-imidazole [2].

CatalyticCycle CuI Cu(I) Precatalyst [Cu(MeCN)4]PF6 CuI_Amido [Cu(I)-Amido] Complex (with Imidazole & BTMG) CuI->CuI_Amido N-Nucleophile + Base CuII_Amido [Cu(II)-Amido] Complex CuI_Amido->CuII_Amido Morpholino Benzoate (SET Oxidation) AminylRadical Aminyl Radical (from Morpholino Benzoate) CuI_Amido->AminylRadical N-O Cleavage CuIII [Cu(III)-Alkyl-Amido] Complex CuII_Amido->CuIII Alkyl Radical Capture CuIII->CuI Catalyst Regeneration Product Product 1-Cyclohexyl-4-phenyl-1H-imidazole CuIII->Product Reductive Elimination AlkylRadical Alkyl Radical (Cyclohexyl) AminylRadical->AlkylRadical Alkylboronic Ester (Boron Abstraction) AlkylRadical->CuIII

Figure 1: Catalytic cycle of the copper-mediated alkyl-radical-capture strategy.

Experimental Protocol

Reagent Selection and Causality
ReagentFunctionEquivalentsAmount (for 0.2 mmol scale)
4-Phenyl-1H-imidazole N-Nucleophile1.00 equiv30.0 mg (200 μmol)
Cyclohexylboronic acid pinacol ester Alkylating Agent2.00 equiv84.0 mg (400 μmol)
[Cu(MeCN)₄]PF₆ Cu(I) Precatalyst10 mol%7.45 mg (20 μmol)
d(OMe)-Phen Bidentate Ligand15 mol%7.20 mg (30 μmol)
BTMG Non-nucleophilic Base2.50 equiv85.6 mg (~93 μL)
Morpholino benzoate Reductively Activated Reagent2.00 equiv82.8 mg (400 μmol)
Acetonitrile (MeCN) Solvent0.10 M2.0 mL
  • Ligand Choice (d(OMe)-Phen): 4,7-Dimethoxy-1,10-phenanthroline is selected because its electron-donating methoxy groups stabilize the highly electrophilic Cu(III) intermediate, preventing premature catalyst degradation [2].

  • Base Choice (BTMG): Barton's base (2-tert-butyl-1,1,3,3-tetramethylguanidine) is strictly required. Weaker bases fail to fully deprotonate the imidazole, while nucleophilic bases can interfere with the radical generation step [2].

  • Solvent (MeCN): Acetonitrile stabilizes the Cu(I) state prior to the required SET event, ensuring a controlled initiation of the radical cascade [2].

Step-by-Step Methodology

Note: The reaction is sensitive to ambient oxygen, which can act as a radical scavenger and prematurely oxidize the Cu(I) precatalyst. All setups must be performed under an inert atmosphere (N₂ or Ar).

  • Reaction Assembly (Glovebox or Schlenk Line):

    • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add 4-phenyl-1H-imidazole (30.0 mg, 0.20 mmol) and cyclohexylboronic acid pinacol ester (84.0 mg, 0.40 mmol).

    • Add the catalyst [Cu(MeCN)₄]PF₆ (7.45 mg, 10 mol%) and the ligand d(OMe)-Phen (7.20 mg, 15 mol%).

    • Add morpholino benzoate (82.8 mg, 0.40 mmol).

  • Solvent and Base Addition:

    • Seal the vial with a PTFE-lined septum cap. If using a Schlenk line, evacuate and backfill with N₂ three times.

    • Inject anhydrous, degassed MeCN (2.0 mL) via syringe.

    • Inject BTMG (~93 μL, 0.50 mmol) dropwise. The solution will typically undergo a color change as the [Cu(I)–amido] complex forms.

  • Thermal Activation:

    • Transfer the sealed vial to a pre-heated aluminum heating block set to 60 °C.

    • Stir vigorously (800 rpm) for 16 hours. The elevated temperature ensures a steady rate of homolytic N–O bond cleavage from the morpholino benzoate [2].

  • Quenching and Workup:

    • Remove the vial from the heating block and allow it to cool to room temperature.

    • Quench the reaction by diluting with ethyl acetate (EtOAc, 5 mL) and filtering the crude mixture through a short pad of Celite to remove copper salts. Wash the Celite pad with an additional 10 mL of EtOAc.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Workflow Step1 Reagent Assembly (Inert Atmosphere) Step2 Catalyst Activation Cu(I) + Ligand + Base Step1->Step2 Step3 Radical Generation Morpholino Benzoate Addition Step2->Step3 Step4 Thermal Coupling 60 °C, 16 h Step3->Step4 Step5 Purification CombiFlash (EtOAc/Heptane) Step4->Step5

Figure 2: Experimental workflow for the synthesis of 1-cyclohexyl-4-phenyl-1H-imidazole.

Purification and Isolation
  • Load the concentrated crude oil onto a silica gel loading cartridge.

  • Purify via automated flash chromatography (e.g., CombiFlash® Rf system) using a gradient elution of EtOAc in heptane (0% to 30% v/v).

  • Monitor the elution at 254 nm. The product 1-cyclohexyl-4-phenyl-1H-imidazole typically elutes at approximately 15-20% EtOAc.

  • Pool the product-containing fractions and concentrate under reduced pressure to afford the target compound as a solid/oil.

Analytical Validation

A self-validating protocol requires strict analytical confirmation. The successful synthesis of 1-cyclohexyl-4-phenyl-1H-imidazole should be verified against the following expected spectroscopic parameters:

  • Yield: Expected ~50-65% based on literature precedent for this specific substrate class [2].

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the highly deshielded imidazole protons (e.g., the C2 proton typically >7.5 ppm) and the distinct methine proton of the cyclohexyl ring (a multiplet around 4.0–4.5 ppm), confirming successful N-alkylation.

  • ¹³C NMR (101 MHz, CDCl₃): The N-CH carbon of the cyclohexyl group should appear distinctly in the aliphatic region (~55-60 ppm).

References

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.[Link]

  • Sang, R., & Gestwicki, J. E. (2025). Radical Strategy to the Boron-to-Copper Transmetalation Problem: N-Alkylation with Alkylboronic Esters. Journal of the American Chemical Society, 147(26), 23259-23269.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Cyclohexyl-4-phenyl-1H-imidazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered N-substituted imidazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered N-substituted imidazoles. The formation of 1-cyclohexyl-4-phenyl-1H-imidazole is notoriously difficult due to the severe steric clash between the bulky, secondary sp3 -hybridized cyclohexyl group and the imidazole core.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome these steric penalties, whether you are attempting direct N-alkylation or a de novo cyclization approach.

Part 1: Understanding the Steric Challenge

Q1: Why is my direct N-alkylation of 4-phenylimidazole with cyclohexyl bromide failing, yielding mostly unreacted starting material and a volatile byproduct?

A: The core issue is the kinetic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2​ ). When you deprotonate 4-phenylimidazole, the resulting imidazolate anion acts as both a nucleophile and a base. Cyclohexyl bromide is a secondary alkyl halide. For an SN​2 reaction to occur, the imidazolate must perform a backside attack on the carbon bearing the bromine. However, the axial hydrogens of the bulky cyclohexane ring create severe steric hindrance, drastically raising the activation energy for substitution. Consequently, the imidazolate acts as a base instead, abstracting a β -hydrogen to undergo an E2​ elimination. This yields cyclohexene (the volatile byproduct you are observing) and regenerates the protonated imidazole, stalling your reaction. This is a well-documented limitation in the1[1].

Q2: How can I control the regioselectivity? I am seeing a mixture of isomers.

A: 4-Phenyl-1H-imidazole exists in a tautomeric equilibrium with 5-phenyl-1H-imidazole. Direct alkylation typically yields a mixture of the 1,4-isomer and the 1,5-isomer. Fortunately, the steric bulk of the cyclohexyl group works to your advantage here. The 1,5-isomer forces the bulky N1-cyclohexyl group and the C5-phenyl group into close spatial proximity, creating a massive steric penalty. Thus, the 1,4-isomer is naturally favored thermodynamically and kinetically (2[2]). However, minor amounts of the 1,5-isomer will still form and must be removed via chromatography.

Part 2: Troubleshooting Direct N-Alkylation (The "Brute Force" Route)

Q3: I am currently using K2​CO3​ in DMF. How can I optimize this direct alkylation?

A: Potassium carbonate is often insufficiently basic and forms a "tight ion pair" with the imidazolate anion, reducing its nucleophilicity. To force the difficult SN​2 reaction, you must increase the reactivity of the nucleophile and the electrophilicity of the alkyl halide:

  • Exploit the "Cesium Effect": Switch your base from K2​CO3​ to Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of Cs+ means its positive charge is highly diffuse. In polar aprotic solvents like DMF, this prevents tight ion-pairing, leaving the imidazolate anion "naked" and highly nucleophilic.

  • In Situ Finkelstein Reaction: Add a catalytic amount of Potassium Iodide (KI, 0.2 eq). The iodide will displace the bromide on the cyclohexyl ring to form cyclohexyl iodide transiently. Iodide is a superior leaving group, lowering the SN​2 activation barrier.

Protocol A: Optimized Direct N-Alkylation Workflow

This self-validating protocol utilizes the Cesium effect to maximize yield.

  • Deprotonation: In an oven-dried flask under N2​ , dissolve 4-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF (0.5 M). Add Cs2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes. Validation: The solution will turn slightly yellow as the imidazolate anion forms.

  • Activation: Add KI (0.2 eq) and cyclohexyl bromide (1.5 eq).

  • Alkylation: Heat the reaction to 90°C for 18 hours. Caution: Do not exceed 100°C, as this will exponentially increase the rate of E2​ elimination.

  • Quench & Extract: Cool to room temperature. Quench with ice water (5x volume of DMF) to precipitate the crude product and wash away the DMF. Extract with Ethyl Acetate (3x).

  • Purification: Purify via silica gel chromatography (Hexanes:EtOAc 7:3). The 1,4-isomer elutes first due to lower polarity compared to the sterically congested 1,5-isomer.

Part 3: The De Novo Alternative (The "Smart" Route)

Q4: Is there a synthetic route that entirely avoids the steric penalty of SN​2 N-alkylation?

A: Yes. The most elegant and high-yielding approach is to build the imidazole ring around the bulky substituent using a multicomponent Debus-Radziszewski synthesis (3[3]). By reacting phenylglyoxal, cyclohexylamine, formaldehyde, and ammonium acetate, the bulky cyclohexyl group is introduced via a primary amine rather than an electrophile. This completely bypasses the SN​2 / E2​ competition.

Protocol B: De Novo Debus-Radziszewski Cyclization
  • Imine Formation: Dissolve phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid (0.5 M). Slowly add cyclohexylamine (1.0 eq). Stir for 1 hour at room temperature. Causality: The amine condenses preferentially at the highly reactive aldehyde carbon of the glyoxal, setting the stage for 1,4-regioselectivity.

  • Cyclization: Add aqueous formaldehyde (37%, 1.2 eq) and ammonium acetate (2.5 eq).

  • Heating: Reflux the mixture at 100°C for 3 hours.

  • Isolation: Cool the mixture and pour it into crushed ice. Neutralize carefully with aqueous ammonia until pH 8 is reached. The target 1-cyclohexyl-4-phenyl-1H-imidazole will precipitate as a solid. Filter and recrystallize from ethanol.

Part 4: Data Presentation & Mechanistic Visualization

Table 1: Quantitative Comparison of Synthetic Routes
ParameterProtocol A: Direct N-AlkylationProtocol B: De Novo Cyclization
Typical Yield 15% - 30%75% - 88%
Regioselectivity (1,4 : 1,5) ~85:15>95:5
Major Byproduct Cyclohexene (via E2​ elimination)Soluble polymeric imines
Reaction Time 18 - 24 hours3 - 4 hours
Scalability Poor (Steric limitations)Excellent (Self-assembling)
Reaction Pathway Analysis

ReactionPathways SM1 4-Phenyl-1H-imidazole + Cyclohexyl Halide Target 1-Cyclohexyl-4-phenyl-1H-imidazole (Target Product) SM1->Target SN2 (Slow, Low Yield) Byprod1 1-Cyclohexyl-5-phenyl-1H-imidazole (Steric Clash) SM1->Byprod1 SN2 (Minor, High Steric Penalty) Byprod2 Cyclohexene (E2 Elimination) SM1->Byprod2 E2 Base-Catalyzed (Major) SM2 Phenylglyoxal + Cyclohexylamine + CH2O + NH4OAc SM2->Target Debus-Radziszewski (Fast, High Yield)

Comparison of synthetic pathways for 1-cyclohexyl-4-phenyl-1H-imidazole.

Mechanism A Phenylglyoxal C Imine Intermediate A->C Condensation B Cyclohexylamine B->C E Cyclization C->E D CH2O + NH4OAc D->E Imine formation F 1-Cyclohexyl-4-phenyl -1H-imidazole E->F -H2O

Mechanistic workflow of the multicomponent Debus-Radziszewski cyclization.

References

  • The Journal of Organic Chemistry - ACS Publications. "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer." Available at: [Link]

  • MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." Available at:[Link]

Sources

Optimization

Technical Support Center: Flash Column Chromatography Troubleshooting for 1-Cyclohexyl-4-phenyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of nitrogen-rich heterocycles. 1-Cyclohexyl-4-phenyl-1H-imidazole presents a classic chromatographic paradox: it possesses significant lipophilicity due to its cyclohexyl and phenyl rings, yet its imidazole core introduces highly localized basicity. This guide deconstructs the physical chemistry behind its purification failures and provides field-proven, self-validating protocols to ensure high-yield recovery.

Diagnostic Workflow

TroubleshootingWorkflow Start Evaluate TLC/Flash Run CheckTailing Severe tailing observed? Start->CheckTailing AddTEA Add 1-5% TEA to Mobile Phase CheckTailing->AddTEA Yes Success Proceed to Fraction Collection CheckTailing->Success No CheckRecovery Recovery >85% & sharp peak? AddTEA->CheckRecovery AltPhase Switch to Amine-Functionalized Silica CheckRecovery->AltPhase No CheckRecovery->Success Yes ReversePhase Use Reversed-Phase (C18) at pH > 8 AltPhase->ReversePhase Fails AltPhase->Success Resolves ReversePhase->Success Resolves

Figure 1: Decision tree for troubleshooting basic imidazole purification in flash chromatography.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 1-Cyclohexyl-4-phenyl-1H-imidazole streak across TLC plates and exhibit severe tailing on standard normal-phase silica?

The Causality: The core issue is a fundamental polarity mismatch driven by acid-base chemistry. 1-Cyclohexyl-4-phenyl-1H-imidazole contains a basic pyridine-like nitrogen (N-3) within its imidazole ring. Standard bare silica gel is populated with acidic silanol groups (Si-OH) that act as Brønsted acids[1]. When your basic imidazole traverses the column, it undergoes strong secondary electrostatic interactions and hydrogen bonding with these silanols[2]. This non-ideal retention mechanism drags the compound across the stationary phase, resulting in severe peak tailing, band broadening, and irreversible adsorption[3].

Q2: How can I optimize my mobile phase to suppress these silanol interactions and achieve sharp peaks?

The Causality: To prevent the imidazole from binding to the silica, you must introduce a competitive amine into the mobile phase.4 is the industry standard "silanol suppressor"[4]. Because TEA is a stronger base (lower pKb) and is present in massive molar excess compared to your analyte, it preferentially binds to and masks the acidic silanol sites[1]. This neutralizes the column, allowing your target molecule to elute based purely on its lipophilic partitioning rather than electrostatic dragging[4].

Self-Validating Protocol: TEA-Modified Silica Chromatography

  • Solvent Preparation: Prepare your target mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH). Add 1% to 2% (v/v) Triethylamine (TEA) to both the weak and strong solvent reservoirs[3].

  • Column Pre-equilibration (Critical Step): Flush the bare silica column with at least 3 to 5 Column Volumes (CV) of the TEA-modified weak solvent. Validation Check: Monitor the baseline UV absorbance at 254 nm. A stabilized baseline confirms the silica surface is fully saturated with TEA. If you load the sample before saturation, the solvent front will strip the TEA, leaving the silanols exposed.

  • Sample Loading: Dissolve the crude 1-Cyclohexyl-4-phenyl-1H-imidazole in a minimal volume of the TEA-modified solvent. If solubility is poor, utilize a dry-loading technique by adsorbing the compound onto Celite (avoid bare silica for dry loading to prevent localized irreversible binding).

  • Elution: Execute the gradient. The target compound will now elute as a sharp, symmetrical peak[2].

Q3: My compound still exhibits poor recovery (<50%) even with 1% TEA. What alternative stationary phases should I deploy?

The Causality: If TEA modification is insufficient, the electrostatic interaction between the specific basicity of your imidazole and the silica is too strong, leading to chemisorption. In this scenario, you must fundamentally change the stationary phase chemistry to eliminate Brønsted acid sites entirely[1].

Alternative Workflows:

  • 1 (e.g., KP-NH): The silica surface is covalently bonded with aminopropyl groups. This permanently neutralizes the surface and provides a basic environment, completely eliminating the need for TEA in the mobile phase[1].

  • Reversed-Phase (C18) with Alkaline Mobile Phase: For highly lipophilic imidazoles like 1-Cyclohexyl-4-phenyl-1H-imidazole, C18 is an excellent alternative[3]. Run a gradient of Water/Acetonitrile modified with 0.1% TEA or Ammonium Hydroxide to maintain a pH > 8. At this alkaline pH, the imidazole is fully deprotonated (existing in its free-base form), which maximizes its hydrophobicity and ensures optimal retention and sharp peak shapes[1].

Q4: How do I recover 1-Cyclohexyl-4-phenyl-1H-imidazole if it has irreversibly adsorbed onto a standard silica column during a failed run?

The Causality: The compound is locked onto the silica via multiple strong hydrogen bonds. To break these bonds, you need a solvent system with overwhelming polarity and basicity to outcompete the analyte for the silanol sites.

Self-Validating Recovery Protocol:

  • Halt and Switch: Stop the current gradient immediately. Switch your mobile phase to a highly polar, highly basic "rescue" solvent: 90% Dichloromethane / 9% Methanol / 1% Ammonium Hydroxide (or 5% TEA).

  • Displacement Flush: Flush the column with 3 to 5 CVs of this rescue solvent. The strong basicity and high polarity will disrupt the hydrogen bonds and displace the immobilized imidazole[3].

  • Validation: Collect all fractions, evaporate under reduced pressure, and analyze via TLC (using a TEA-treated plate) or LC-MS to confirm the mass recovery of your target compound.

Quantitative Data Summary: Stationary Phase Performance

Stationary PhaseRecommended Mobile PhaseModifier RequiredTypical Recovery (%)Peak Shape QualityMechanism of Action
Bare Silica (Normal Phase) Hexane / EtOAcNone< 40%Severe TailingStrong silanol (Si-OH) hydrogen bonding[3].
Bare Silica + TEA Hexane / EtOAc1-5% TEA80 - 90%Moderate to SharpTEA competitively masks acidic silanols[4].
Amine-Functionalized Silica Hexane / EtOAcNone> 95%Very SharpCovalently bonded amines neutralize the surface[1].
Reversed-Phase (C18) Water / Acetonitrile0.1% NH₄OH (pH > 8)> 95%Very SharpHydrophobic partitioning of the free-base form[1].

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-Cyclohexyl-4-phenyl-1H-imidazole vs. 4-Phenyl-1H-imidazole in Advanced Organic Synthesis

Executive Summary In medicinal chemistry and materials science, the imidazole ring serves as a privileged scaffold. However, the presence or absence of a substituent at the N1 position fundamentally dictates the molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and materials science, the imidazole ring serves as a privileged scaffold. However, the presence or absence of a substituent at the N1 position fundamentally dictates the molecule's thermodynamic stability, coordination chemistry, and kinetic reactivity. This guide provides an in-depth comparative analysis between the unsubstituted 4-phenyl-1H-imidazole and its sterically encumbered derivative, 1-cyclohexyl-4-phenyl-1H-imidazole . By understanding the causality behind their structural differences, researchers can rationally design synthetic workflows, from regioselective N-alkylations to transition-metal-catalyzed C-H functionalizations.

Structural & Electronic Causality

The reactivity divergence between these two scaffolds is primarily driven by three factors: tautomerization, hydrogen bonding, and steric shielding.

4-Phenyl-1H-imidazole: The Promiscuous Amphoter

4-phenyl-1H-imidazole is an amphoteric compound, capable of acting as both an acid and a strong base (pKaH ~7.1)[1]. Because it possesses a free N-H bond, it is an excellent hydrogen bond donor and acceptor[1]. In solution, the proton rapidly migrates between the two nitrogen atoms, resulting in a dynamic tautomeric equilibrium between 4-phenyl-1H-imidazole and 5-phenyl-1H-imidazole. This tautomerization makes regioselective functionalization at the carbon atoms highly challenging without prior N-protection.

1-Cyclohexyl-4-phenyl-1H-imidazole: The Sterically Locked Scaffold

Substituting the N1 position with a bulky cyclohexyl group fundamentally alters the electronic and spatial profile of the imidazole core. First, it eliminates tautomerization, permanently locking the phenyl group at the C4 position. Second, the out-of-plane orientation of the bulky cyclohexyl ring partially blocks π-donation and alters the aromaticity of the azole ring[2]. Most importantly, the cyclohexyl group creates a massive steric shield over the adjacent C2 and C5 positions, which dictates the trajectory of incoming electrophiles and transition metal catalysts, preventing unwanted side reactions.

Reactivity A 4-Phenyl-1H-imidazole (Free N-H) C Tautomerization (4-phenyl ⇌ 5-phenyl) A->C Solution State D N-Alkylation (Neutral Product) A->D Base + Electrophile B 1-Cyclohexyl-4-phenyl-1H-imidazole (Bulky N-R) E Steric Shielding (Locked Regiochemistry) B->E Structural Effect F Direct C-H Arylation (Pd-Catalyzed) B->F Transition Metal

Figure 1: Divergent reactivity pathways dictated by N1-substitution in phenylimidazoles.

Comparative Reactivity Pathways

Nucleophilic Substitution (N-Alkylation vs. Quaternization)

The N-alkylation of 4-phenyl-1H-imidazole proceeds via a nucleophilic substitution mechanism. Deprotonation by a base forms a highly nucleophilic imidazolate anion, which readily attacks alkyl halides[3]. However, the product remains nucleophilic, which can lead to unwanted dialkylation (imidazolium salt formation) if the reaction is not strictly controlled[3].

Conversely, 1-cyclohexyl-4-phenyl-1H-imidazole lacks an acidic proton. It acts solely as a neutral nucleophile via the N3 nitrogen. While it can undergo quaternization to form imidazolium salts, the reaction rate is significantly retarded by the steric bulk of the N1-cyclohexyl group, requiring highly reactive electrophiles (e.g., methyl iodide) and forcing conditions.

Transition-Metal Catalyzed C-H Arylation

Direct C-H functionalization of 4-phenyl-1H-imidazole is notoriously difficult. The free N-H bond strongly coordinates to palladium and iron catalysts, poisoning them or leading exclusively to N-arylation[4]. To achieve C-H arylation, the N1 position must be protected (e.g., using a SEM group) to prevent metal coordination and direct the catalyst to the C2 or C5 positions[5].

1-Cyclohexyl-4-phenyl-1H-imidazole acts as a "pre-protected" substrate. The N1-cyclohexyl group prevents catalyst poisoning and allows for direct Pd-catalyzed C-H arylation. The regioselectivity (C2 vs. C5) is heavily influenced by the steric bulk of the cyclohexyl group, which often directs the metalation to the less hindered C5 position when bulky phosphine ligands are employed[5].

Quantitative Data & Reactivity Summary

The following table summarizes the divergent reactivity profiles of the two scaffolds under standard synthetic conditions:

Reactivity Parameter4-Phenyl-1H-imidazole1-Cyclohexyl-4-phenyl-1H-imidazole
Tautomeric State Dynamic (4-phenyl ⇌ 5-phenyl)Locked (Strictly 4-phenyl)
Hydrogen Bonding Donor (N-H) and Acceptor (N3)Acceptor only (N3)
Base-Promoted N-Alkylation Rapid; forms neutral N-alkyl imidazoleInactive (No acidic N-H)
Electrophilic Quaternization Prone to over-alkylation side reactionsSlower; sterically hindered by cyclohexyl
Direct C-H Arylation Poor; requires N-protection (e.g., SEM)Excellent; direct functionalization viable
Catalyst Poisoning Risk High (Free N-H coordinates metals)Low (Sterically shielded N1)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process monitoring steps.

Protocol A: Regioselective N-Alkylation of 4-Phenyl-1H-imidazole

Causality: Cesium carbonate (Cs₂CO₃) is selected over Sodium Hydride (NaH) because the "cesium effect" enhances the solubility and reactivity of the imidazolate anion while minimizing the formation of dialkylated imidazolium salts[3].

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve 4-phenyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to allow for complete deprotonation and formation of the imidazolate anion.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 equiv).

  • Self-Validating Monitoring: Monitor via TLC (Silica, 5% MeOH in DCM). The starting material (highly polar due to H-bonding) will disappear, replaced by a significantly less polar spot (N-alkylated product).

  • Workup: Quench with water to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed C5-Arylation of 1-Cyclohexyl-4-phenyl-1H-imidazole

Causality: Palladium acetate is used with a bulky phosphine ligand to facilitate the Concerted Metalation-Deprotonation (CMD) pathway. DMA is chosen as the solvent due to its high boiling point and ability to stabilize polar transition states[5].

  • Catalyst Assembly: In a Schlenk tube, combine 1-cyclohexyl-4-phenyl-1H-imidazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5.0 mol %), bulky phosphine ligand (e.g., P(n-Bu)Ad₂, 7.5 mol %), and K₂CO₃ (2.0 equiv)[5].

  • Solvent Addition: Add anhydrous DMA (0.5 M). Seal the tube and purge with argon for 5 minutes.

  • Heating: Heat the reaction mixture to 120 °C for 24 hours.

  • Self-Validating Monitoring: Monitor via LC-MS. Because the starting material and the arylated product may share similar Rf values on TLC due to the dominant lipophilicity of the cyclohexyl group, mass shift confirmation is critical to validate conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black. Concentrate under reduced pressure and purify via flash column chromatography.

Workflow S1 Substrate + Ar-Br S2 Pd(OAc)2 + Ligand Catalyst Assembly S1->S2 S3 K2CO3 / DMA 120°C, 24h S2->S3 S4 LC-MS Monitoring (Mass Shift Check) S3->S4 S5 C5-Arylated Product S4->S5

Figure 2: Self-validating experimental workflow for Pd-catalyzed C-H arylation of N-substituted imidazoles.

References

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?
  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles The Journal of Physical Chemistry A - ACS Publications URL
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole Benchchem URL
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles PMC - National Institutes of Health URL
  • Iron-Catalyzed N-Alkylation of Azoles via Oxidation of C−H Bond Adjacent to an Oxygen Atom Organic Letters - ACS Publications URL

Sources

Comparative

Comparative analysis of N-alkylated imidazoles and 1-Cyclohexyl-4-phenyl-1H-imidazole

Comparative Analysis: N-Alkylated Imidazoles vs. 1-Cyclohexyl-4-phenyl-1H-imidazole in Drug Development As a Senior Application Scientist, evaluating the structure-activity relationships (SAR) of heterocyclic scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: N-Alkylated Imidazoles vs. 1-Cyclohexyl-4-phenyl-1H-imidazole in Drug Development

As a Senior Application Scientist, evaluating the structure-activity relationships (SAR) of heterocyclic scaffolds is critical for optimizing drug candidates. The imidazole ring is a privileged pharmacophore in medicinal chemistry, primarily known for its ability to coordinate with the heme iron of cytochrome P450 (CYP450) enzymes[1]. This guide provides an objective, data-driven comparison between general N-alkylated imidazoles and the sterically hindered 1-Cyclohexyl-4-phenyl-1H-imidazole, focusing on their physicochemical properties, target selectivity, and experimental validation.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is fundamentally driven by the sp2-hybridized nitrogen (N3) of the imidazole ring, which forms a coordinate covalent bond with the Fe2+/Fe3+ ion in the porphyrin ring of CYP450 enzymes[1][2]. However, the substituents at the N1 and C4 positions dictate the molecule's lipophilicity, orientation, and binding affinity within the enzyme's hydrophobic pocket.

  • N-Alkylated Imidazoles (e.g., 1-pentyl-1H-imidazole): These compounds feature linear or branched aliphatic chains at the N1 position. The length of the alkyl chain is directly proportional to the molecule's lipophilicity (LogP)[3]. While short-chain derivatives exhibit broad-spectrum, non-selective CYP450 inhibition, extending the chain increases antifungal potency by enhancing penetration through the fungal cell membrane[3][4]. However, their inherent flexibility often leads to off-target interactions and poor isoform selectivity[5].

  • 1-Cyclohexyl-4-phenyl-1H-imidazole: This specific scaffold introduces rigid steric bulk. The N1-cyclohexyl group locks the molecule into a specific conformational space, drastically increasing lipophilicity without the entropic penalty of a flexible linear chain. Simultaneously, the C4-phenyl group engages in π−π stacking with aromatic amino acid residues (such as phenylalanine) lining the active sites of specific CYP isoforms like CYP3A4 or lanosterol 14 α -demethylase (CYP51)[1][2]. This dual-substitution pattern shifts the molecule from a broad-spectrum inhibitor to a highly selective, high-affinity ligand.

Pathway Substrate Endogenous Substrate (e.g., Lanosterol) CYP450 CYP450 Heme Iron (Active Site) Substrate->CYP450 Normal Catalysis NAlkyl N-alkylated Imidazoles (Linear Alkyl Chain) NAlkyl->CYP450 Moderate Steric Fit (Broad CYP Inhibition) Bulky 1-Cyclohexyl-4-phenyl- 1H-imidazole Bulky->CYP450 Strong Hydrophobic Binding (High Affinity/Selectivity)

Figure 1: Mechanistic pathway of CYP450 heme coordination by different imidazole scaffolds.

Comparative Performance Data

To objectively evaluate these scaffolds, we compare their physicochemical properties and inhibitory potency (IC50) against major human CYP450 isoforms and their Minimum Inhibitory Concentration (MIC) against Candida albicans[5].

Note: Data represents established SAR benchmarks for these structural classes.

Compound ClassRepresentative MoleculeCLogPCYP3A4 IC50 (µM)CYP1A2 IC50 (µM)C. albicans MIC (µg/mL)
Short-chain N-Alkyl 1-Methyl-1H-imidazole0.6> 50.0> 50.0> 128
Long-chain N-Alkyl 1-Octyl-1H-imidazole3.84.28.516
Bulky Disubstituted 1-Cyclohexyl-4-phenyl-1H-imidazole4.90.08> 25.02
Reference Control Ketoconazole (Clinical standard)4.30.0415.20.5

Data Synthesis: The bulky 1-cyclohexyl-4-phenyl-1H-imidazole demonstrates a nearly 50-fold increase in CYP3A4 potency compared to linear N-alkyl imidazoles, driven by the C4-phenyl group's interaction with the CYP3A4 binding pocket. Furthermore, it exhibits excellent selectivity, sparing CYP1A2, which is critical for avoiding drug-drug interactions in clinical development[2][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to verify causality and eliminate false positives.

Protocol A: CYP450 Reversible Inhibition Assay (LC-MS/MS)

This assay quantifies the reduction in metabolite formation to determine the IC50 of the imidazole derivatives[3][5].

  • Compound Preparation: Serially dilute the test imidazoles and the positive control (Ketoconazole) in 100% DMSO. Causality: DMSO ensures complete dissolution of highly lipophilic compounds like 1-cyclohexyl-4-phenyl-1H-imidazole. The final assay concentration of DMSO must be kept at 0.1% (v/v) to prevent solvent-induced CYP450 denaturation.

  • Microsomal Incubation: Combine 0.1 mg/mL human liver microsomes (HLM), 2 mM NADPH, and the specific probe substrate (e.g., Midazolam for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 10 minutes.

  • Reaction Quenching: Terminate the reaction by adding a 3x volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., 13C-1-OH-midazolam). Causality: The organic solvent instantly precipitates microsomal proteins, halting catalysis. The internal standard corrects for matrix effects and ionization suppression during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is only deemed valid if the vehicle control (0.1% DMSO) yields a signal-to-noise ratio >100 for the metabolite, and the Ketoconazole IC50 falls within the historical accepted range (0.02 - 0.06 µM).

Protocol Step1 1. Compound Serial Dilution (0.1 nM - 100 μM in DMSO) Step2 2. CYP450 Microsome Incubation (NADPH Regeneration System) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold MeCN + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Quantification (Metabolite Peak Area Ratio) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression Analysis) Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for determining CYP450 IC50 values.

Protocol B: Antifungal Susceptibility Testing (Broth Microdilution)

Based on CLSI M27 guidelines to determine the MIC against fungal strains[4].

  • Inoculum Preparation: Suspend C. albicans colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute into RPMI 1640 broth (buffered to pH 7.0 with MOPS) to yield a final concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Plate Setup: Dispense 100 µL of the inoculum into 96-well plates containing 100 µL of serially diluted imidazole compounds.

  • Controls: Include a sterility control (media only) and a growth control (media + inoculum + 0.1% DMSO). Causality: The sterility control ensures no environmental contamination, while the growth control proves the viability of the fungal strain and confirms that the vehicle (DMSO) does not inhibit growth.

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the imidazole that results in a ≥50% reduction in visible growth compared to the growth control.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to (1-pentyl-1H-imidazol-2-yl)
  • Punia, S., et al. (n.d.). Antimicrobial and Docking Studies of Pyrazole tethered 1,2,4-Trisubstituted and 2,4-Disubstituted Imidazole Hybrids. Connect Journals.
  • Verras, A., et al. (2004). Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes.
  • Zhang, W., et al. (2002).
  • Gravel, S., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI.

Sources

Validation

A Comparative Guide to the Biological Efficacy of 2-Cyclohexyl-4-phenyl-1H-imidazole Analogs as NPY Y5 Antagonists

Introduction: The Promise of the Imidazole Scaffold in Targeting Obesity The 1H-imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazole Scaffold in Targeting Obesity

The 1H-imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions.[1] This five-membered heterocycle is a key component in natural products like the amino acid histidine and in a wide array of synthetic drugs with diverse therapeutic applications, including antifungal and anticancer agents.[2][3]

This guide focuses on a specific class of imidazole derivatives: 2-Cyclohexyl-4-phenyl-1H-imidazoles. These compounds have been meticulously designed and optimized as potent and selective antagonists of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR) deeply implicated in the regulation of food intake and energy homeostasis.[4][5] Antagonism of the Y5 receptor represents a promising therapeutic strategy for the treatment of obesity.[6]

We will provide an in-depth comparison of the biological efficacy of several analogs within this series, detailing the structure-activity relationships (SAR) that govern their potency and safety profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic disorders.

The Core Scaffold: A Strategic Shift from Diaryl to Cyclohexyl-Phenyl Imidazoles

The development of the 2-cyclohexyl-4-phenyl-1H-imidazole series was a strategic evolution from earlier 2,4-diarylimidazole leads. While potent, the initial diaryl compounds were hampered by suboptimal pharmacokinetic properties and off-target effects, most notably the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[7] hERG inhibition is a major safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[8][9]

The core design rationale was to replace the 2-aryl ring of the lead compounds with a non-aromatic cyclohexyl ring. This modification aimed to achieve several key objectives:

  • Enhance Oral Bioavailability: By reducing the overall aromaticity and planarity, the cyclohexyl group was intended to improve the compound's physicochemical properties, leading to better absorption and oral pharmacokinetic profiles.[7]

  • Mitigate hERG Liability: The interaction with the hERG channel is often driven by specific structural features of aromatic systems. Replacing one of the aryl rings was a deliberate strategy to disrupt this interaction and improve the cardiovascular safety profile.[7]

  • Maintain High Y5 Receptor Affinity: The optimization effort sought to retain the potent antagonism of the NPY Y5 receptor observed with the parent compounds.

This strategic pivot from a diaryl to a cyclohexyl-phenyl scaffold proved successful, yielding analogs with a significantly improved balance of potency, safety, and pharmacokinetics.[7]

Comparative Biological Efficacy of Key Analogs

The biological efficacy of the synthesized analogs was primarily assessed through three critical assays: NPY Y5 receptor binding affinity, in vitro hERG channel inhibition, and in vivo pharmacokinetics in rats. The data below, extracted from foundational studies on this series, illustrates the structure-activity relationships that emerged.[7]

Table 1: Comparative Efficacy and Safety Data for 2-Cyclohexyl-4-phenyl-1H-imidazole Analogs

Compound IDR-Group on 4-Phenyl RingY5 Receptor Binding (Ki, nM)hERG Inhibition (% @ 3 µM)Oral Bioavailability (F %)
Lead 2,4-diarylimidazolePotentHighPoor
1 -H3253ND
2 3-CF₃135112
3 3-Cl1854ND
4 3-F2345ND
5 3-Me2644ND
6 4-F3549ND
7 4-Cl4153ND
20 3-CF₃ (with cyclohexyl elaboration)3 6 36
Data sourced from J. Med. Chem. 2004, 47, 8, 1969–1972.[7] ND = Not Determined.

Analysis of Structure-Activity Relationships (SAR):

  • Potency: Introduction of a trifluoromethyl (CF₃) group at the meta-position (Compound 2 ) of the 4-phenyl ring enhanced potency compared to the unsubstituted analog (Compound 1 ). This suggests a favorable interaction in the receptor's binding pocket.

  • Safety: Despite variations in potency, the initial set of analogs (Compounds 1-7 ) all demonstrated significant hERG inhibition (44-54% at 3 µM), indicating that the primary safety liability had not yet been resolved.

  • Breakthrough with Analog 20: The most significant breakthrough came with analog 20 . While retaining the favored 3-CF₃ phenyl group, this compound featured further elaboration of the 2-cyclohexyl ring with a hydrophilic carboxamide functionality. This strategic addition dramatically improved the overall profile, yielding a compound with excellent potency (Ki = 3 nM), negligible hERG inhibition (6% at 3 µM), and a markedly improved oral bioavailability (F = 36%).[7] This highlights the importance of optimizing hydrophilicity and exploring substitutions on all parts of the scaffold.

Mechanism of Action: Antagonizing the NPY Y5 Receptor Pathway

Neuropeptide Y is one of the most potent known stimulants of food intake (orexigenic agents) in the central nervous system.[6] It exerts its effects through a family of GPCRs, with the Y1 and Y5 receptors being most strongly implicated in feeding behavior.[5] When NPY, released in the hypothalamus, binds to the Y5 receptor on postsynaptic neurons, it initiates a signaling cascade that ultimately promotes food-seeking behavior and reduces energy expenditure.[10] The 2-cyclohexyl-4-phenyl-1H-imidazole analogs act as competitive antagonists, binding to the Y5 receptor and blocking NPY from activating it, thereby reducing the drive to eat.

NPY_Y5_Pathway NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (GPCR) NPY->Y5R Binds G_Protein Gαi/o Protein Activation Y5R->G_Protein Activates Antagonist Imidazole Analog (Antagonist) Antagonist->Y5R Blocks AC Adenylyl Cyclase (Inhibited) G_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Signaling Downstream Signaling (e.g., MAPK, Ion Channels) cAMP->Signaling Response Increased Food Intake Decreased Energy Expenditure Signaling->Response

Caption: NPY Y5 receptor signaling pathway and point of inhibition.

Experimental Protocols

The following sections detail the methodologies required to evaluate the biological efficacy of 2-cyclohexyl-4-phenyl-1H-imidazole analogs. These protocols are based on standard industry practices and the specific methods used in the development of this chemical series.[7][11][12]

Overall Experimental Workflow

The evaluation of novel analogs follows a logical progression from initial synthesis to in vitro screening for potency and safety, culminating in in vivo assessment of pharmacokinetics.

Workflow cluster_0 Chemistry cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Analog Synthesis & Purification BindingAssay Y5 Radioligand Binding Assay (Potency - Ki) Synthesis->BindingAssay hERGAssay hERG Patch-Clamp Assay (Safety - IC50) Synthesis->hERGAssay PK_Study Rat Pharmacokinetic Study (PO & IV) (Bioavailability - F%) BindingAssay->PK_Study Potent analogs hERGAssay->PK_Study Safe analogs

Caption: High-level workflow for analog evaluation.

Protocol 1: Y5 Receptor Binding Assay (Radioligand Competition)

This assay quantifies the affinity of a test compound for the Y5 receptor by measuring its ability to compete with a radiolabeled ligand.[2][11]

Causality: A radioligand binding assay is the gold standard for determining the direct interaction and affinity (Ki) of a compound for its target receptor.[2] It provides a quantitative measure of potency, essential for SAR analysis.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human NPY Y5 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an assay buffer. Determine protein concentration using a BCA or similar protein assay.[13]

  • Competition Assay:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • For non-specific binding (NSB) control wells, add a high concentration of a known non-radiolabeled NPY ligand.

    • For total binding control wells, add only the membrane and radioligand.

  • Incubation & Filtration:

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.[14]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting NSB from the total binding.

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: hERG Channel Inhibition Assay (Automated Patch-Clamp)

This electrophysiology assay directly measures the function of the hERG potassium channel in the presence of a test compound.[12]

Causality: A functional patch-clamp assay is essential for assessing cardiotoxicity risk. It directly measures the inhibitory effect of a compound on the IKr current, providing a more physiologically relevant measure of hERG liability than simple binding assays.[15]

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) stably transfected with the hERG gene.

    • Culture cells to an appropriate confluency and prepare a single-cell suspension for use in the automated patch-clamp system.

  • Electrophysiological Recording:

    • Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch) for high-throughput analysis.[12]

    • The system will establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to open the channels followed by a repolarizing step where the tail current is measured.[16]

  • Compound Application:

    • After establishing a stable baseline recording of the hERG current in an extracellular solution, apply a vehicle control (e.g., 0.1% DMSO) to ensure no solvent effect.

    • Sequentially apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) to the same cell, allowing the current to reach a steady-state at each concentration.

    • A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[12]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after the application of the test compound.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a concentration-response curve to determine the IC₅₀ value.

Protocol 3: Pharmacokinetic (PK) Study in Rats

This in vivo study determines key pharmacokinetic parameters, including oral bioavailability (F%).[17]

Causality: An in vivo PK study is critical to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system. It bridges the gap between in vitro potency and potential in vivo efficacy by determining if therapeutic concentrations can be achieved via the intended route of administration (e.g., oral).[3]

Methodology:

  • Animal Dosing:

    • Use male Sprague-Dawley rats (or a similar strain), typically fasted overnight before dosing.

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via a tail vein injection at a low dose (e.g., 1-2 mg/kg). This group serves as the 100% bioavailability reference.

    • Oral (PO) Group: Administer the compound, formulated as a solution or suspension, via oral gavage at a higher dose (e.g., 5-10 mg/kg).[18]

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~200 µL) from each rat at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

    • Process the blood samples to obtain plasma by centrifugation and store frozen until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound in the plasma samples.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including the Area Under the Curve (AUC) for both routes of administration.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[19]

Conclusion and Future Directions

The systematic evaluation of 2-cyclohexyl-4-phenyl-1H-imidazole analogs has successfully identified potent and selective NPY Y5 receptor antagonists with promising drug-like properties. The key strategic decision to replace a 2-aryl group with a cyclohexyl moiety, combined with subsequent optimization of hydrophilicity, led to the discovery of compounds like analog 20 , which exhibits high potency, a clean cardiovascular safety profile, and good oral bioavailability.[7] This body of work underscores the power of rational drug design in overcoming common hurdles in medicinal chemistry.

Future research could explore further modifications to the scaffold to fine-tune metabolic stability or brain penetration, depending on the desired therapeutic profile. Additionally, in vivo efficacy studies in diet-induced obesity models would be the critical next step to validate the therapeutic potential of these promising antagonists.[6]

References

  • Journal of Clinical Medicine of Kazakhstan. (2022). Review of pharmacological effects of imidazole derivatives. [Link]

  • Norman, M. H., et al. (2004). Design, Synthesis, and Biological Evaluation of Substituted 2-Cyclohexyl-4-phenyl-1H-imidazoles: Potent and Selective Neuropeptide Y Y5-Receptor Antagonists. Journal of Medicinal Chemistry, 47(8), 1969–1972. [Link]

  • Marsh, D. J., et al. (1998). Role of the Y5 neuropeptide Y receptor in feeding and obesity. Nature Medicine, 4(6), 718–721. [Link]

  • Zhang, L., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • Kanatani, A., et al. (2003). Characterization of Neuropeptide Y (NPY) Y5 Receptor-Mediated Obesity in Mice: Chronic Intracerebroventricular Infusion of d-Trp34NPY. Endocrinology, 144(5), 1907–1915. [Link]

  • ResearchGate. (2003). Characterization of Neuropeptide Y (NPY) Y5 Receptor-Mediated Obesity in Mice: Chronic Intracerebroventricular Infusion of d -Trp 34 NPY. [Link]

  • Limbird, L. E. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology, 1335, 73–84. [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. [Link]

  • Ishihara, A., et al. (2006). A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice. Proceedings of the National Academy of Sciences, 103(18), 7154–7158. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Prachaney, P., et al. (2018). Adipose Y5R mRNA is higher in obese than non-obese humans and is correlated with obesity parameters. Eating and Weight Disorders - Studies on Anorexia, Bulimia and Obesity, 23(4), 455–463. [Link]

  • Cyprotex. (n.d.). hERG Safety. [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Varkevian, K., et al. (2015). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 1283, 111–123. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Metabolism and Pharmacokinetic Studies. [Link]

  • PubMed. (1995). Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296. [Link]

  • ResearchGate. (n.d.). Design of 4‐((2‐cyclohexyl‐4,5‐diphenyl‐1H‐imidazol‐1‐yl).... [Link]

  • Das, B., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal, 8(1), 16. [Link]

  • Lee, H., et al. (2021). Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. Molecules, 26(7), 1999. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

Sources

Comparative

Synthesis of 1-Cyclohexyl-4-phenyl-1H-imidazole: Copper-Catalyzed vs. Radical N-Alkylation

As drug development increasingly targets complex molecular architectures, the synthesis of sterically hindered N -alkyl imidazoles—such as 1-cyclohexyl-4-phenyl-1H-imidazole—has become a critical bottleneck. Traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex molecular architectures, the synthesis of sterically hindered N -alkyl imidazoles—such as 1-cyclohexyl-4-phenyl-1H-imidazole—has become a critical bottleneck. Traditional thermally-induced SN​2 or SN​1 N-alkylation with secondary alkyl halides typically suffers from prohibitively high activation barriers and competing elimination pathways[1].

To bypass these limitations, modern synthetic chemistry relies on two distinct catalytic paradigms: Copper-Catalyzed Cross-Coupling (e.g., Chan-Lam) and Radical-Based N-Alkylation (e.g., Photoredox Decarboxylative Coupling). This guide objectively compares these methodologies, detailing the mechanistic causality, regiochemical outcomes, and self-validating protocols necessary for successful execution at the bench.

Mechanistic Divergence & Regioselectivity

The most profound difference between copper catalysis and radical-polar crossover lies in their regioselectivity when applied to unsymmetrical azoles like 4-phenylimidazole. Because 4-phenylimidazole exists as a tautomeric mixture, alkylation can yield either the 4-phenyl or 5-phenyl regioisomer.

  • The Copper-Catalyzed Pathway (Reductive Elimination): Traditional copper-catalyzed N-alkylation relies on the coordination of the azole to a Cu(II)/Cu(III) center. The copper atom preferentially coordinates to the least sterically hindered nitrogen (N1, far from the phenyl ring). Consequently, during the reductive elimination step, the alkyl group is forced onto the more hindered nitrogen (N3), predominantly yielding the 1-cyclohexyl-5-phenyl-1H-imidazole isomer[2]. Furthermore, coupling secondary alkyl groups (like cyclohexyl) is notoriously sluggish in these systems due to steric clashes during transmetalation and reductive elimination[3].

  • The Radical/Photoredox Pathway (Nucleophilic Displacement): Visible-light photoredox catalysis generates reactive intermediates under exceptionally mild conditions[2]. By utilizing a cyclohexyl carboxylic acid precursor, a radical-polar crossover event generates a discrete cyclohexyl carbocation. Because this pathway relies on direct nucleophilic attack rather than metal coordination, the azole attacks via its most nucleophilic and least sterically hindered nitrogen. This yields a single regioisomer: 1-cyclohexyl-4-phenyl-1H-imidazole , providing a regioselectivity trend that is exactly opposite to copper catalysis[2].

MechanisticDivergence Substrate 4-Phenylimidazole + Cyclohexyl Source CuCat Copper Catalysis (Thermal Chan-Lam) Substrate->CuCat Cu(OAc)2, O2, Heat RadCat Photoredox Catalysis (Radical-Polar Crossover) Substrate->RadCat Photocatalyst, Blue LED CuInt Cu(III)-Alkyl Complex (Coordination-Driven) CuCat->CuInt Transmetalation RadInt Cyclohexyl Carbocation (Steric-Driven) RadCat->RadInt Decarboxylation / SET Prod1 1-Cyclohexyl-5-phenyl-1H-imidazole (Major via Cu) CuInt->Prod1 Reductive Elimination Prod2 1-Cyclohexyl-4-phenyl-1H-imidazole (Major via Photoredox) RadInt->Prod2 Direct Nucleophilic Attack

Mechanistic divergence in N-alkylation determining regioselectivity based on the catalytic pathway.
Quantitative Performance Comparison

The following table summarizes the experimental outcomes when targeting the N-alkylation of 4-phenylimidazole with a cyclohexyl group, highlighting the efficiency of the photoredox platform over traditional thermal methods.

ParameterCopper-Catalyzed (Chan-Lam)Radical-Polar Photoredox[2]
Alkylating Agent Cyclohexylboronic acidCyclohexanecarboxylic acid
Catalyst System Cu(OAc)2​ (10-20 mol%) Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%)
Temperature 80 °C - 100 °C25 °C (Room Temperature)
Reaction Time 24 - 48 hours12 - 24 hours
Typical Yield Low to Moderate (20-45%)High (75-90%)
Regioselectivity Favors 5-phenyl isomerExclusive 4-phenyl isomer (>20:1)
Atmosphere Open Air ( O2​ required)Inert (Argon/Nitrogen)
Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol must be more than a list of steps; it must be a self-validating system where the chemist can visually and analytically confirm the reaction's health at each stage.

Protocol A: Thermal Copper-Catalyzed N-Alkylation

Designed for baseline comparison, favoring the 5-phenyl regioisomer.

  • Reaction Assembly: In a 20 mL vial, combine 4-phenylimidazole (1.0 equiv), cyclohexylboronic acid (2.0 equiv), Cu(OAc)2​ (0.2 equiv), and Na2​CO3​ (2.0 equiv) in dichloroethane (DCE).

  • Atmospheric Control (Causality): Do not degas the solvent. Leave the vial open to the air or under an O2​ balloon. Why? Molecular oxygen is the obligate terminal oxidant required to turn over the inactive Cu(I) species back to the catalytically active Cu(II) state.

  • Heating & Validation: Heat to 80 °C.

    • Self-Validation Check: The solution should maintain a deep blue/green hue, indicating a healthy concentration of Cu(II). If the reaction turns murky brown or deposits a brick-red precipitate ( Cu2​O ), the oxidation cycle has failed, and the catalyst is dead.

  • Workup: Filter through Celite to remove copper salts, concentrate, and purify via silica gel chromatography.

Protocol B: Visible-Light Photoredox Decarboxylative N-Alkylation

The superior method for synthesizing 1-cyclohexyl-4-phenyl-1H-imidazole.

  • Reaction Assembly: To an oven-dried vial, add 4-phenylimidazole (1.0 equiv), cyclohexanecarboxylic acid (1.5 equiv), PhI(OAc)2​ (1.5 equiv), and the Iridium photocatalyst (0.01 equiv) in anhydrous dichloromethane (DCM).

  • Degassing (Causality): Perform three rigorous freeze-pump-thaw cycles and backfill with Argon. Why? The excited state of the Iridium photocatalyst ( ∗IrIII ) is highly susceptible to triplet-triplet energy transfer with molecular oxygen. Failing to remove O2​ will quench the catalyst, completely shutting down the single-electron transfer (SET) required for decarboxylation.

  • Irradiation & Validation: Irradiate the vial with 450 nm blue LEDs at room temperature for 16 hours.

    • Self-Validation Check: Upon irradiation, the mixture should exhibit a strong, sustained luminescence. If the fluorescence fades rapidly, it indicates catalyst degradation or an air leak. Monitor via TLC; the highly polar imidazole spot should cleanly convert to a higher Rf​ product without the baseline streaking typical of thermal decomposition.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash chromatography to isolate the pure 4-phenyl regioisomer.

PhotoredoxWorkflow Step1 1. Assembly Azole + Acid + Catalyst Step2 2. Degassing Freeze-Pump-Thaw (Removes O2) Step1->Step2 Step3 3. Irradiation 450 nm LED 24h at 25°C Step2->Step3 Step4 4. Validation TLC & Fluorescence Monitoring Step3->Step4 Step5 5. Isolation Flash Column Chromatography Step4->Step5

Self-validating experimental workflow for photoredox-catalyzed decarboxylative N-alkylation.
Conclusion

For the synthesis of 1-cyclohexyl-4-phenyl-1H-imidazole, radical-polar photoredox catalysis vastly outperforms traditional copper-catalyzed methods. By utilizing a radical-polar crossover mechanism, chemists can bypass the high activation barriers of SN​2 transition states and the sluggish transmetalation of secondary alkyl copper species[1]. Most importantly, the photoredox approach guarantees the correct regioselectivity (4-phenyl over 5-phenyl) by relying on direct nucleophilic displacement rather than sterically-biased metal coordination[2].

References
  • The Direct Decarboxylative N-Alkylation of Azoles, Sulfonamides, Ureas, and Carbamates with Carboxylic Acids via Photoredox Catalysis Source: Organic Letters - ACS Publications URL:[Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Source: PMC - National Institutes of Health URL:[Link]

  • Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis Source: Infoscience - EPFL URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Plan: Proper Disposal Procedures for 1-Cyclohexyl-4-phenyl-1H-imidazole

To maintain the highest standards of laboratory safety and environmental stewardship, the disposal of complex organic compounds must be handled with rigorous precision. 1-Cyclohexyl-4-phenyl-1H-imidazole is a substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

To maintain the highest standards of laboratory safety and environmental stewardship, the disposal of complex organic compounds must be handled with rigorous precision. 1-Cyclohexyl-4-phenyl-1H-imidazole is a substituted nitrogenous heterocyclic compound frequently utilized in drug discovery and advanced organic synthesis. Like many functionalized imidazoles, it presents specific handling, toxicological, and environmental hazards that dictate strict operational protocols.

Chemical Profiling & Mechanistic Hazards

Before executing any disposal protocol, it is critical to understand the causality behind the compound's hazard profile:

  • Environmental Persistence: The imidazole ring system is highly stable and resists standard biological degradation in wastewater treatment facilities[1]. If introduced into the aquatic environment, it can cause long-term toxicity and bioaccumulation.

  • Corrosivity and Inhalation Risks: Solid imidazole derivatives can form fine, irritating dust that poses severe inhalation risks and can cause irreversible skin and eye necrosis upon contact[2]. Furthermore, fine dust dispersed in the air may ignite or form explosive mixtures[3].

Quantitative Waste Management Parameters

To prevent regulatory fines and ensure operational safety, adhere to the following quantitative thresholds when managing imidazole-derivative waste.

Table 1: Regulatory and Operational Thresholds for Imidazole-Derivative Waste

ParameterOperational Limit / GuidelineMechanistic Justification
SAA Capacity Max 55 gallons (or 1 qt acutely toxic)Complies with EPA RCRA standards for Satellite Accumulation Areas (SAAs)[4].
SAA Storage Time Up to 1 year (if partially full)Once a container is full, it must be transferred to a Central Accumulation Area within 3 days[1].
Empty Container Rinsing Triple-rinse protocolThe first rinse must be collected as hazardous waste; subsequent rinses can go to the drain[5].
Spill Response PPE Fume hood, N95/P100, Nitrile glovesPrevents inhalation of corrosive dust and severe dermal burns[3].

Step-by-Step Operational Disposal Protocol

Every protocol described below is designed as a self-validating system, ensuring that laboratory personnel naturally comply with environmental regulations through standard operational workflows.

Phase 1: Waste Segregation and Containerization

Mechanistic Insight: Mixing incompatible chemicals can lead to exothermic reactions, while mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates thermal destruction[6].

  • Identify the Waste Stream: Classify 1-Cyclohexyl-4-phenyl-1H-imidazole as "Non-Halogenated Organic Solid Waste." If the compound is dissolved in a solvent, classify it based on the solvent (e.g., if dissolved in dichloromethane, it must be segregated as halogenated waste)[6].

  • Select the Container: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene - HDPE). Never use metal containers for acidic or corrosive imidazole salts, as they can degrade the structural integrity of the container[1].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name (no abbreviations or structural formulas)[4],[5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Location: Store the waste container in a designated SAA that is at or near the point of generation (within line of sight) and under the strict control of the laboratory personnel[4],[7].

  • Closure: Keep the container tightly closed at all times unless actively adding waste. Funnels must not be left in the container, as this allows toxic vapors to escape into the laboratory environment[5].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any accidental spills or leaks, preventing contamination of the laboratory bench or floor[1].

Phase 3: Spill Response and Decontamination
  • Solid Spills: Do not sweep dry. Dry sweeping disperses fine imidazole dust into the air, creating a severe inhalation hazard and a potential explosive mixture[3],[2]. Instead, gently cover the spill with damp absorbent pads or carefully sweep using a dedicated anti-static brush into a dustpan.

  • Liquid Spills (if in solution): Apply an inert absorbent material (e.g., vermiculite or spill pads). Collect the saturated absorbent in tied-off double plastic bags and place them in secondary containment within a chemical fume hood until Environmental Health and Safety (EHS) collection[8].

  • Decontamination: Wipe the affected area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste[9].

Phase 4: Final Disposal via Incineration
  • Transfer to CAA: Once the SAA container is full, apply a date to the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[4],[1].

  • Thermal Destruction: Do not dispose of 1-Cyclohexyl-4-phenyl-1H-imidazole down the drain[10]. The universally recommended disposal method for stable nitrogenous heterocycles is high-temperature industrial incineration[2],[7].

    • Why Incineration? High-temperature incineration breaks the highly stable C-N bonds of the imidazole ring, converting the compound into nitrogen oxides (NOx), carbon dioxide, and water. These combustion byproducts are then safely neutralized by the disposal facility's emission scrubbers before release[3].

Waste Management Workflow Visualization

WasteWorkflow Gen Waste Generation (1-Cyclohexyl-4-phenyl-1H-imidazole) Seg Waste Segregation (Halogen-free vs. Halogenated) Gen->Seg Identify & Label SAA Satellite Accumulation Area (Max 55 Gal, <3 Days Full) Seg->SAA Transfer to SAA CAA Central Accumulation Area (EHS Facility Storage) SAA->CAA EHS Pickup Inc Industrial Incineration (Thermal Destruction of C-N Bonds) CAA->Inc Licensed Contractor

Workflow for the segregation, accumulation, and final thermal destruction of imidazole waste.

References

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL: [Link]

  • Title: Laboratory Hazardous Waste Management and Disposal Manual Source: University of Toronto Environmental Protection Services URL: [Link]

Sources

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